molecular formula C29H48O B8019624 Sitostenone CAS No. 67392-96-5

Sitostenone

Cat. No.: B8019624
CAS No.: 67392-96-5
M. Wt: 412.7 g/mol
InChI Key: RUVUHIUYGJBLGI-XJZKHKOHSA-N
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Description

Beta-sitostenone is a steroid and a C29-steroid. It has a role as a metabolite. It derives from a hydride of a stigmastane.
Stigmast-4-en-3-one is a natural product found in Neolitsea aciculata, Rhinacanthus nasutus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVUHIUYGJBLGI-XJZKHKOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862519
Record name Stigmast-4-en-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058-61-3, 67392-96-5
Record name Stigmast-4-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1058-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmast-4-en-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24-Ethyl-4-cholesten-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stigmast-4-en-3-one
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Foundational & Exploratory

Technical Guide: Extraction and Isolation of Sitostenone from Natural Plant Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Plant Sources of Sitostenone for Extraction Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Strategic Value

This compound (stigmast-4-en-3-one) is a bioactive steroid derivative, structurally characterized by a ketone group at the C-3 position and a double bond at C-4. Unlike its ubiquitous precursor,


-sitosterol, this compound exhibits distinct pharmacological profiles, including potent hypoglycemic activity (insulin-mimetic), anti-inflammatory effects, and antimycobacterial properties.

For drug development professionals, the challenge lies in sourcing. While this compound can be synthesized via the chemical or microbial oxidation of


-sitosterol, direct extraction from specific plant matrices offers a pathway to "natural-identical" active pharmaceutical ingredients (APIs) and reduces the regulatory burden associated with synthetic residues. This guide delineates the high-potential botanical sources and details a self-validating extraction protocol designed to maximize yield and purity.

Botanical Sources & Chemotaxonomy

This compound is less abundant than phytosterols but accumulates in specific families, often as a metabolic intermediate or a stable end-product in oxidative environments.

High-Potential Plant Matrices

The following table summarizes species where this compound has been successfully isolated as a primary or significant secondary metabolite.

Plant SpeciesFamilyPlant PartExtraction SolventKey Reference
Nauclea latifolia RubiaceaeStem BarkEthyl Acetate[1]
Macaranga magna EuphorbiaceaeLeavesMethanol (Crude) / Hexane[2]
Eucalyptus deglupta MyrtaceaeStemHexane[3]
Polygonum hydropiper PolygonaceaeAerial PartsDichloromethane[4]
Euonymus alatus CelastraceaeTwigs/WingsEthanol/Ethyl Acetate[5]
Biosynthetic Context

Understanding the biosynthetic origin is critical for extraction logic. This compound is derived from


-sitosterol via the oxidation of the 3

-hydroxyl group to a 3-keto group and the isomerization of the

double bond to

.

Biosynthesis Sitosterol Beta-Sitosterol (3-hydroxyl, delta-5) Intermediate Intermediate (3-keto, delta-5) Sitosterol->Intermediate Oxidation (-2H) This compound This compound (3-keto, delta-4) Intermediate->this compound Isomerization Enzyme 3-beta-HSD/Isomerase (Oxidation) Enzyme->Sitosterol Catalysis

Figure 1: Biosynthetic conversion of Beta-Sitosterol to this compound via oxidation and isomerization.[1][2][3][4]

Extraction & Isolation Architecture

The polarity of this compound (moderately lipophilic due to the ketone) differs slightly from


-sitosterol (lipophilic with hydroxyl). This difference is the lever for separation.
Optimized Extraction Workflow

The following protocol utilizes a Liquid-Liquid Partitioning strategy to separate non-polar fats from the target steroid, followed by Flash Chromatography .

ExtractionWorkflow Biomass Dried Plant Material (Powdered) Maceration Maceration (MeOH or EtOH, 24-48h) Biomass->Maceration CrudeExtract Crude Extract (Syrupy Residue) Maceration->CrudeExtract Evaporation (<45°C) Partition1 Partition: H2O vs. n-Hexane CrudeExtract->Partition1 Suspend in H2O HexaneFrac Hexane Fraction (Lipids, Sterols, this compound) Partition1->HexaneFrac AqFrac Aqueous Fraction (Discard/Polar compounds) Partition1->AqFrac Partition2 Partition: Hexane Frac vs. EtOAc HexaneFrac->Partition2 Optional Enrichment EtOAcFrac Ethyl Acetate Fraction (Enriched this compound) Partition2->EtOAcFrac Chromatography Silica Gel Column Gradient: Hexane -> EtOAc EtOAcFrac->Chromatography Purified Crystalline this compound Chromatography->Purified Recrystallization

Figure 2: Step-by-step fractionation logic isolating this compound from crude plant biomass.

Detailed Experimental Protocol

Objective: Isolate >95% pure this compound from Nauclea latifolia or Macaranga magna.

Phase 1: Preparation and Extraction[6][7]
  • Biomass Prep: Shade-dry the stem bark or leaves to prevent thermal degradation. Pulverize to a coarse powder (mesh size 40–60).

  • Solvent Extraction:

    • Suspend 1.0 kg of powder in 5.0 L of Methanol (MeOH).

    • Condition: Macerate at room temperature (25°C) for 72 hours with intermittent agitation. Note: Avoid hot Soxhlet extraction initially to prevent thermal oxidation artifacts.

    • Filtration: Filter through Whatman No. 1 paper.

    • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C to yield a dark, syrupy crude extract.

Phase 2: Fractionation (The Enrichment Step)
  • Suspension: Re-suspend the crude MeOH extract in 500 mL of distilled water.

  • Partitioning:

    • Extract successively with n-Hexane (3 x 500 mL). Collect the hexane layer.[3]

    • Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 x 500 mL).

    • Technical Insight: this compound often distributes into the interface between Hexane and EtOAc. However, literature indicates high recovery in the Hexane or Ethyl Acetate fractions depending on the plant matrix complexity [1, 3].

    • Decision Point: Run Thin Layer Chromatography (TLC) on both Hexane and EtOAc fractions.

      • Mobile Phase: Hexane:EtOAc (9:1).

      • Detection: Liebermann-Burchard reagent (Steroids turn green/pink). This compound (ketone) reacts differently than Sitosterol (alcohol).

Phase 3: Isolation via Column Chromatography
  • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

  • Loading: Mix the active fraction (e.g., EtOAc fraction) with a small amount of silica to form a slurry; load onto the column.

  • Elution Gradient:

    • Start: 100% n-Hexane.

    • Step 1: Hexane:EtOAc (95:5) – Elutes non-polar lipids.

    • Step 2: Hexane:EtOAc (90:10) – Target Window for this compound.

    • Step 3: Hexane:EtOAc (80:20) – Elutes

      
      -sitosterol.[5]
      
  • Crystallization: Pool fractions containing the single spot (Rf ~0.5–0.6 in 8:2 Hexane:EtOAc). Recrystallize using cold Methanol or Acetone to yield white needle-shaped crystals.

Analytical Validation (Self-Validating the Molecule)

To confirm the isolate is this compound and not


-sitosterol, use the following spectroscopic markers.
Infrared Spectroscopy (FT-IR)

This is the quickest validation check.

  • This compound: Strong absorption at 1680 cm⁻¹ (conjugated carbonyl C=O).

  • 
    -Sitosterol:  Broad absorption at 3400 cm⁻¹  (O-H stretch).
    
  • Result: Absence of the 3400 band and presence of the 1680 band confirms oxidation of the hydroxyl group [3].

Nuclear Magnetic Resonance (NMR)[6][8]
  • 1H-NMR (500 MHz, CDCl3):

    • H-4: A characteristic singlet or narrow doublet at

      
       5.72 ppm . This confirms the 
      
      
      
      double bond adjacent to the ketone.
    • (In contrast,

      
      -sitosterol has a multiplet at 
      
      
      
      5.35 for H-6).
  • 13C-NMR:

    • C-3 (Ketone): Signal at

      
       199.6 ppm .
      
    • C-5 (Quaternary): Signal at

      
       171.6 ppm .
      
    • C-4 (Methine): Signal at

      
       123.8 ppm .
      
Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     412 
    
    
    
    .
  • Base Peak: Often

    
     124 or 229 (characteristic of the steroid nucleus fragmentation).
    

References

  • Okokon, J. E., et al. (2015). Antimicrobial Activity of Stigmast-4-en-3-one and 2,4-Dimethylhexane Isolated from Nauclea latifolia.[6] International Journal of Pharma Sciences and Research. Link

  • Tanjung, M., et al. (2018).

    
    -Sitostenone Compound Isolated from Macaranga magna Turrill.[5][7] AIP Conference Proceedings. Link
    
  • Tun, K. N. W., et al. (2020).[3]

    
    -Sitosterol and 
    
    
    
    -sitostenone from Eucalyptus deglupta.[3] Journal of the Indian Chemical Society.[3] Link
  • Ayaz, M., et al. (2017). Isolation of Flaccidine, 3-Sitostenone and ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Sitosterol-3-O-
    
    
    
    -D-glucopyranoside from Polygonum hydropiper.[8] ResearchGate.[1][3][8] Link
  • Zheng, T., et al. (2024).[8][9] Stigmast-4-en-3-one from Euonymus alatus improves diabetic retinopathy. PubMed. Link

Sources

A Technical Guide to the Anti-Androgenic Mechanism of Sitostenone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sitostenone, a naturally occurring phytosterol also known as Stigmast-4-en-3-one, has emerged as a molecule of interest for its potential anti-androgenic properties.[1] Anti-androgens are a critical class of compounds that antagonize the biological effects of androgens like testosterone and dihydrotestosterone (DHT) by interfering with the androgen receptor (AR).[2] This guide provides a detailed examination of the putative mechanism of action of this compound, synthesizing current understanding of AR signaling and the established frameworks for evaluating anti-androgenic compounds. We will explore the core principles of androgen receptor antagonism, detail the experimental protocols required to validate such activity, and present the mechanistic pathways through visual diagrams to offer a comprehensive resource for the scientific community.

Introduction: The Androgen Receptor Signaling Axis

The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3] Its signaling pathway is fundamental to the development and maintenance of male primary and secondary sexual characteristics, and it plays a significant role in various physiological processes in both sexes.[3][4] The classical AR signaling pathway is initiated when an androgen, such as DHT, binds to the AR's ligand-binding domain (LBD) in the cell cytoplasm.[5] This binding event induces a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and subsequent translocation into the nucleus.[6] Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating the transcription of genes responsible for androgenic effects.[4][7]

Anti-androgens disrupt this cascade. They can be broadly categorized as androgen synthesis inhibitors or AR antagonists.[2][8] AR antagonists, the category relevant to this compound, function primarily by competitively inhibiting the binding of endogenous androgens to the AR.[9][10] This blockade prevents the receptor's activation, nuclear translocation, and subsequent gene transcription, thereby mitigating androgen-dependent cellular responses.[11][12]

Core Mechanism of Action: this compound as a Competitive AR Antagonist

This compound is a C29 steroidal compound derived from the stigmastane skeleton.[1][13] Its structural similarity to endogenous androgens provides the foundational hypothesis for its mechanism of action: competitive antagonism at the androgen receptor.

Competitive Binding to the AR Ligand-Binding Domain (LBD)

The primary mechanism by which this compound is proposed to exert its anti-androgenic effect is through direct competition with potent androgens like DHT for the ligand-binding pocket of the AR. By occupying this site, this compound prevents the native ligand from binding and initiating the downstream signaling cascade. This action is characteristic of many known anti-androgens, which function as receptor blockers.[9][14] The binding of an antagonist like this compound induces a distinct conformational change in the receptor protein compared to agonist binding.[15] This altered conformation is crucial as it renders the receptor incapable of properly interacting with co-activators and binding effectively to AREs, thus failing to initiate transcription.[10]

Inhibition of AR Nuclear Translocation and DNA Binding

A key consequence of successful androgen binding is the nuclear translocation of the AR.[4] Anti-androgens like enzalutamide and apalutamide have been shown to inhibit this critical step.[12] By binding to the AR, this compound is hypothesized to stabilize a receptor conformation that is incompatible with the nuclear import machinery or subsequent binding to DNA.[10] This prevents the AR from reaching its genomic targets, effectively silencing androgen-responsive genes.

The following diagram illustrates the canonical AR signaling pathway and the proposed points of inhibition by this compound.

AR_Pathway_and_Sitostenone_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (e.g., DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_this compound AR-Sitostenone (Inactive) AR_HSP->AR_this compound AR_Active Activated AR (Dimer) AR_HSP->AR_Active HSP Dissociation Conformational Change This compound This compound This compound->AR_HSP Competes with DHT AR_this compound->AR_Active Prevents Activation ARE ARE on DNA AR_Active->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Response Androgenic Response Transcription->Response Sitostenone_Block->ARE Inhibited by This compound Reporter_Assay_Workflow start Start: AR-Responsive Cells plate Plate Cells in 96-well Plate start->plate treat Treat with DHT and Serial Dilutions of This compound plate->treat incubate Incubate (18-24 hours) treat->incubate lyse Lyse Cells & Add Luciferase Substrate incubate->lyse read Measure Luminescence (Plate Reader) lyse->read analyze Data Analysis: Calculate IC50 read->analyze end End: Functional Antagonism Quantified analyze->end

Caption: Experimental workflow for the androgen receptor (AR) reporter gene assay.

Quantitative Data & Conclusion

While specific, peer-reviewed quantitative data for this compound's AR binding affinity (Ki or IC50) is not widely available in public literature, its activity would be summarized as follows for comparison against standards.

CompoundAssay TypeEndpointTypical Value Range
This compound Competitive BindingIC50 / KiTo Be Determined (TBD)
This compound Reporter Gene AssayIC50TBD
Bicalutamide (Ref.)Competitive BindingIC50~160 nM
Enzalutamide (Ref.)Competitive BindingIC50~36 nM

The mechanistic framework presented provides a robust pathway for the investigation and validation of this compound as an anti-androgen. Based on its steroidal structure, the most probable mechanism of action is competitive antagonism at the androgen receptor LBD. This leads to a cascade of inhibitory effects, including the prevention of agonist binding, disruption of receptor conformational changes, and subsequent blockade of nuclear translocation and androgen-responsive gene transcription. The rigorous application of the described experimental protocols is essential to quantify its potency and confirm this hypothesis, paving the way for further development and application in relevant therapeutic areas.

References

  • Antiandrogens. Mechanisms and paradoxical effects. PubMed. [Link]

  • Antiandrogen - Wikipedia. Wikipedia. [Link]

  • Stigmast-4-en-3-one | C29H48O | CID 5484202. PubChem. [Link]

  • Showing Compound (6beta,24R)-6-Hydroxystigmast-4-en-3-one (FDB019105). FooDB. [Link]

  • A Competitive Inhibitor That Reduces Recruitment of Androgen Receptor to Androgen-responsive Genes. PubMed Central. [Link]

  • Mechanism of antiandrogen action: conformational changes of the receptor. PubMed. [Link]

  • Protocol for Androgen Receptor Competitive Binding Assay. ICCVAM. [Link]

  • Phytosteroids Beyond Estrogens: Regulators of Reproductive and Endocrine Function in Natural Products. PubMed Central. [Link]

  • Androgen Receptor Luciferase Reporter Lentivirus. BPS Bioscience. [Link]

  • Androgen receptor signaling in prostate cancer development and progression. PubMed Central. [Link]

  • Human AR Reporter Assay Kit. Indigo Biosciences. [Link]

  • Comparative experimental investigation of the anabolic activity of phytoecdysteroids and steranabols. ResearchGate. [Link]

  • Androgen receptor - Wikipedia. Wikipedia. [Link]

  • Possible androgenic/anti-androgenic activity of the insecticide fenitrothion. PubMed. [Link]

  • Analysis of androgen receptor activity by reporter gene assays. PubMed. [Link]

  • Non-competitive androgen receptor inhibition in vitro and in vivo. PubMed Central. [Link]

  • Antiandrogenic effect of spirolactones: mechanism of action. PubMed. [Link]

  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. MDPI. [Link]

  • Identifying Environmental Chemicals as Agonists of the Androgen Receptor by Using a Quantitative High-throughput Screening Platform. National Institutes of Health. [Link]

  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. ResearchGate. [Link]

  • Phytosterols and anabolic agents versus designer drugs. ResearchGate. [Link]

  • Anti-androgen therapy. Hormonal treatment for acne and hirsutism. DermNet. [Link]

  • AR Human Androgen NHR Cell Based Agonist Reporter LeadHunter Assay. TaiwanPrime. [Link]

  • An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer. MDPI. [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]

  • Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer. PubMed. [Link]

  • Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. Annals of Urologic Oncology. [Link]

  • Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer. PubMed. [Link]

  • Phytosterols: From Preclinical Evidence to Potential Clinical Applications. PubMed Central. [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. National Institutes of Health. [Link]

  • Cellular androgen reporter assay—to design the luciferase androgen... ResearchGate. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JOVE. [Link]

  • Targeting the Androgen Receptor with Steroid Conjugates. Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Sitostenone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Therapeutic Potential of Phytosterols

In the landscape of modern drug discovery, natural products remain a cornerstone of innovation. Among these, phytosterols—steroid compounds similar to cholesterol that are synthesized by plants—have garnered significant attention for their diverse pharmacological activities. Sitostenone (also known as stigmast-4-en-3-one), a derivative of the common phytosterol β-sitosterol, has emerged as a molecule of interest. It is found in various plant species, including Xanthium sibiricum, Sarcocephalus latifolius, and Eucalyptus deglupta[][2][3]. This guide provides a deep technical dive into the antioxidant and anti-inflammatory properties of this compound, offering researchers and drug development professionals a foundational understanding of its mechanisms of action and methodologies for its evaluation.

Section 1: The Antioxidant Cascade – Mechanisms and Evaluation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathological driver in numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals. This compound's antioxidant activity can be broadly categorized into two mechanisms: direct radical scavenging and upregulation of endogenous antioxidant defenses.

Mechanistic Insight: Direct and Indirect Antioxidant Actions

Direct Radical Scavenging: The fundamental mechanism of a direct antioxidant is its ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.[4] While this compound lacks the classic phenolic hydroxyl group found in potent antioxidants like tocopherols, its steroid structure may still permit interaction with and quenching of certain reactive species, particularly within lipid environments due to its lipophilic nature.[4]

Indirect Antioxidant Activity via Nrf2 Pathway Activation: A more profound antioxidant effect is often achieved by bolstering the cell's own defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the master regulator of cellular redox homeostasis.[5][6]

  • Under Basal Conditions: Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[5]

  • Upon Activation: Electrophilic compounds or antioxidants can interact with Keap1, causing a conformational change that releases Nrf2.[7] The freed Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[7] It is hypothesized that this compound acts as an activator of this pathway, leading to a robust and sustained antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Induces Conformational Change ROS Oxidative Stress (ROS) ROS->Keap1 Induces Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasomal Degradation Keap1->Proteasome Targets Nrf2 for Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates caption Fig 1. Activation of the Nrf2/ARE Antioxidant Pathway.

Caption: Fig 1. Hypothesized activation of the Nrf2/ARE pathway by this compound.

Experimental Protocols for Assessing Antioxidant Activity

These cell-free assays provide a rapid primary screen for direct radical scavenging capacity. The choice of both assays is deliberate; DPPH is preferentially scavenged by hydrogen atom transfer (HAT), while ABTS reacts via both HAT and single-electron transfer (SET) mechanisms, offering a more comprehensive profile.[8]

  • Objective: To quantify the direct free-radical scavenging ability of this compound.

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (approx. 0.1 mM). Adjust concentration to achieve an absorbance of ~1.0 at 517 nm.

      • Prepare the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the resulting solution with ethanol to an absorbance of ~0.7 at 734 nm.

    • Sample Preparation: Prepare a serial dilution of this compound (e.g., 1-200 µg/mL) in a suitable solvent like methanol or DMSO. Ascorbic acid or Trolox should be used as a positive control.

    • Assay Procedure (96-well plate format):

      • DPPH: Add 100 µL of the DPPH solution to 100 µL of each sample dilution.

      • ABTS: Add 190 µL of the ABTS solution to 10 µL of each sample dilution.

    • Incubation: Incubate the plates in the dark at room temperature for 30 minutes.

    • Measurement: Read the absorbance at 517 nm for DPPH and 734 nm for ABTS using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Data Analysis: Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the radicals).

This assay moves beyond simple chemistry to assess the ability of a compound to protect cells from an induced state of oxidative stress.[9]

  • Objective: To measure the ability of this compound to inhibit intracellular ROS generation in a live-cell model.

  • Cell Line: Human hepatocarcinoma (HepG2) cells are a common choice due to their metabolic capabilities.

  • Methodology:

    • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until they reach ~80% confluency.

    • Loading with Fluorescent Probe: Wash cells with Phosphate Buffered Saline (PBS). Incubate cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 25 µM) for 60 minutes. DCFH-DA is a non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11]

    • Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then add this compound at various concentrations, along with a positive control (e.g., Quercetin).

    • Induction of Oxidative Stress: After a 1-hour incubation with the test compound, add a ROS inducer, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells except the negative control.

    • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.[10]

    • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Compare the AUC of treated cells to control cells to determine the percentage reduction in ROS.

Section 2: The Anti-inflammatory Axis – Mechanisms and Evaluation

Chronic inflammation is a critical component of pathogenesis for a wide range of disorders, including autoimmune diseases, neurodegenerative conditions, and cancer.[12] this compound's anti-inflammatory potential appears to be mediated primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14]

Mechanistic Insight: Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response.[15] They control the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16][17]

  • Inactive State: In resting cells, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16]

  • Activation: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate the IκB kinase (IKK) complex.[18] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.

  • Nuclear Translocation & Transcription: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[12] Once in the nucleus, it binds to specific DNA sequences to drive the transcription of pro-inflammatory genes.[16]

This compound is hypothesized to exert its anti-inflammatory effects by intervening in this cascade, potentially by inhibiting the IKK-mediated phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation. The structurally similar β-sitosterol has been shown to inhibit the activation of the NF-κB pathway.[19]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Binds & Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DNA κB Binding Site (DNA) NFkB_n->DNA Binds to Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Activates caption Fig 2. Inhibition of the NF-κB Inflammatory Pathway.

Caption: Fig 2. Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols for Assessing Anti-inflammatory Activity

This is a cornerstone assay for screening anti-inflammatory compounds. Macrophages, when activated by LPS, produce large amounts of nitric oxide via iNOS, a key inflammatory mediator.[20][21]

  • Objective: To determine if this compound can inhibit the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. A known inhibitor like Dexamethasone can serve as a positive control.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.[22][23]

    • Nitrite Measurement (Griess Assay): NO is unstable, so its production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

      • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

      • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[22]

      • Incubate for 10-15 minutes at room temperature.

      • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

    • Cell Viability Assay (MTT): It is crucial to confirm that the observed reduction in NO is not due to cytotoxicity. After removing the supernatant for the Griess assay, perform an MTT assay on the remaining cells to assess their viability.[23]

    • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-only treated cells, ensuring to normalize for any observed cytotoxicity.

Workflow A 1. Seed RAW 264.7 Cells (96-well plate) B 2. Pre-treat with this compound (Various concentrations, 1-2h) A->B C 3. Stimulate with LPS (1 µg/mL, 24h) B->C D 4. Collect Supernatant C->D G 7. Perform MTT Assay on Cells (Assess Cytotoxicity) C->G E 5. Perform Griess Assay (Measure Nitrite at 540 nm) D->E F 6. Analyze NO Inhibition E->F H 8. Validate Results F->H G->H caption Fig 3. Experimental Workflow for NO Inhibition Assay.

Caption: Fig 3. Standard workflow for evaluating NO inhibition in macrophages.

Section 3: Data Synthesis and Future Directions

The evidence suggests that this compound is a promising dual-action agent with both antioxidant and anti-inflammatory properties. Its mode of action likely involves the modulation of key cellular signaling pathways, namely Nrf2 and NF-κB.

Summary of Preclinical Data

The following table summarizes expected outcomes from the described assays, based on data for structurally related phytosterols.[14] It is crucial to generate specific data for this compound to confirm these activities.

Assay Parameter This compound (Expected Efficacy) Positive Control Rationale
DPPH Assay IC50ModerateAscorbic Acid (High)Measures direct H-atom donating ability.
ABTS Assay IC50ModerateTrolox (High)Measures H-atom and electron-donating ability.
Cellular ROS Assay % InhibitionSignificantQuercetin (High)Evaluates bioavailable antioxidant effect in cells.
NO Inhibition Assay IC50SignificantDexamethasone (High)Measures inhibition of a key inflammatory mediator.
Future Research & Development

While the foundational in vitro evidence is compelling, the development of this compound as a therapeutic agent requires further investigation:

  • Mechanism Confirmation: Utilize Western blotting and qPCR to confirm the modulation of the Nrf2 and NF-κB pathways. This includes measuring the nuclear translocation of Nrf2 and p65, the phosphorylation of IκBα, and the expression of downstream target genes (e.g., HO-1, TNF-α, IL-6).

  • In Vivo Efficacy: Test this compound in established animal models of oxidative stress and inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation models.[14]

  • Pharmacokinetics and Safety: Conduct ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to understand the compound's profile and establish a therapeutic window. An in silico analysis suggested stigmast-4-en-3-one has a good oral pharmacokinetic profile with low toxicity risk.[13]

The comprehensive evaluation of this compound, guided by the principles and protocols outlined in this document, will pave the way for its potential translation from a promising natural product into a clinically relevant therapeutic agent for managing diseases rooted in oxidative stress and inflammation.

References

  • Lopachev, F., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2025). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation of NF-κB pathway by different inflammatory stimuli. Retrieved from [Link]

  • Frontiers Media S.A. (2021). The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites. Retrieved from [Link]

  • MDPI. (n.d.). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Nrf2–ARE pathway activation by Michael acceptors. Retrieved from [Link]

  • Hindawi. (2021). β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). CHARACTERIZATION AND MICROBIAL ACTIVITIES OF Β - SITOSTEROL AND Β this compound MIXTURE ISOLATED FROM THE STEM BARK OF METHANOL FRACTION OF S ARCOCEPHALUS LATIFOLIUS (SMITH BRUCE). Retrieved from [Link]

  • European Centre for Research Training and Development UK. (2014). CHARACTERIZATION AND MICROBIAL ACTIVITIES OF Β-SITOSTEROL AND Β- this compound MIXTURE ISOLATED FROM THE STEM BARK OF METHANOL F. Retrieved from [Link]

  • ResearchGate. (2020). Beta-Sistosterol and beta-sitostenone from Eucalyptus deglupta. Retrieved from [Link]

  • Taylor & Francis Online. (2021). In silico ADMET and anti-inflammatory profiles of the stigmast-4-en-3-one and isolation of isovanillin as the antioxidant principle of Imperata cylindrica (L.) P. Beauv. Retrieved from [Link]

  • National Institutes of Health. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Retrieved from [Link]

  • National Institutes of Health. (2021). Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity. Retrieved from [Link]

  • International Journal of Allied Health Sciences. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

  • National Institutes of Health. (2024). Antioxidant Activity and Oxidative Damage Associated with Seeding Surgery for Pearl Culture in the Winged Pearl Oyster Pteria sterna. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. Retrieved from [Link]

  • National Institutes of Health. (2010). Structural studies of NF-κB signaling. Retrieved from [Link]

  • National Institutes of Health. (2012). NF-κB, the first quarter-century: remarkable progress and outstanding questions. Retrieved from [Link]

  • MDPI. (2021). Antioxidant Activity in Supramolecular Carotenoid Complexes Favored by Nonpolar Environment and Disfavored by Hydrogen Bonding. Retrieved from [Link]

  • National Institutes of Health. (2016). In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L. Retrieved from [Link]

  • National Institutes of Health. (2017). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]

  • ResearchGate. (2015). ANTIMICROBIAL ACTIVITY OF STIGMAST-4-EN-3-ONE AND 2,4- DIMETHYLHEXANE ISOLATED FROM NAUCLEA LATIFOLIA. Retrieved from [Link]

  • YouTube. (2019). NF-κB Pathway | Cell Survival Pathway. Retrieved from [Link]

  • National Institutes of Health. (2024). Stigmast-4-en-3-one from Euonymus alatus (Thunb.) Siebold. improves diabetic retinopathy and angiogenesis mediated by glucocorticoids receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Zingerone enhanced the Nrf2/ARE pathway activation in vivo and in vitro. Retrieved from [Link]

  • MDPI. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • National Institutes of Health. (2022). β-sitosterol ameliorates inflammation and Pseudomonas aeruginosa lung infection in a mouse model. Retrieved from [Link]

  • National Institutes of Health. (2010). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Retrieved from [Link]

  • ACS Publications. (2024). Physicochemical Characterization and In Vitro Anti-Inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil. Retrieved from [Link]

  • MDPI. (2022). Anti-Inflammatory Activity and Mechanism of Cryptochlorogenic Acid from Ageratina adenophora. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019). Isolation of Flaccidine, 3-Sitostenone and β-Sitosterol-3-O-β-D-glucopyranoside from Polygonum hydropiper and Evaluation of their Antimicrobial Activities. Retrieved from [Link]

  • National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • National Institutes of Health. (2020). Improving Polyphenolic Compounds: Antioxidant Activity in Chickpea Sprouts through Elicitation with Hydrogen Peroxide. Retrieved from [Link]

  • MDPI. (2022). Health Benefits and Pharmacological Properties of Stigmasterol. Retrieved from [Link]

  • YouTube. (2011). Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler. Retrieved from [Link]

  • Creative Bioarray. (2025). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]

  • MDPI. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. Retrieved from [Link]

  • AIP Publishing. (2018). Isolation and Identification of β-Sitostenone Compound Isolated from Macaranga magna Turrill. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reactive Oxygen Species and Antioxidant Activity. Retrieved from [Link]

  • National Institutes of Health. (2022). Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. Retrieved from [Link]

Sources

Technical Deep Dive: Sitostenone-Mediated Apoptosis via the Caspase-3/Mitochondrial Axis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sitostenone (4-stigmasten-3-one), a phytosterol oxidation product (POP) derived from


-sitosterol, has emerged as a potent bioactive compound in oncological research.[1] Unlike its parent sterol, this compound exhibits distinct lipophilicity and binding affinities that enhance its interaction with key apoptotic regulators. This guide details the mechanistic induction of apoptosis by this compound, specifically targeting the intrinsic mitochondrial pathway  and the downstream activation of Caspase-3 .

The core mechanism involves the generation of Reactive Oxygen Species (ROS), which triggers the collapse of the mitochondrial membrane potential (


), modulation of the Bax/Bcl-2 ratio, and the subsequent proteolytic activation of Caspase-3. This document provides a rigorous experimental framework for researchers to validate these pathways in vitro.

Part 1: Mechanistic Architecture

The apoptotic efficacy of this compound is not incidental cytotoxicity but a regulated cascade. The molecule acts as a stressor that tips the cellular redox balance, forcing the cell into a programmed death sequence.

The ROS-Mitochondrial Trigger

This compound treatment leads to an immediate accumulation of intracellular ROS. This oxidative stress acts as the upstream signal.

  • Target: Mitochondrial Inner Membrane (MIM).

  • Effect: ROS oxidation of membrane lipids and opening of the Mitochondrial Permeability Transition Pore (mPTP).

  • Result: Loss of

    
     (depolarization), preventing ATP synthesis and releasing pro-apoptotic factors.
    
The Bcl-2 Family Switch

The mitochondrial integrity is governed by the Bcl-2 family. This compound alters gene expression and protein stability:

  • Bax (Pro-apoptotic): Upregulated and translocated to the outer mitochondrial membrane (OMM) to form pores.

  • Bcl-2 (Anti-apoptotic): Downregulated, reducing its ability to sequester Bax.

  • Critical Metric: An increased Bax/Bcl-2 ratio is the definitive biomarker of this compound efficacy.

Caspase-3 Execution

Cytochrome c released from the mitochondria binds to Apaf-1 and Procaspase-9 to form the apoptosome . This complex cleaves Procaspase-3 into active Caspase-3 (17/19 kDa fragments).

  • Direct Binding: Molecular docking studies reveal this compound binds directly to the Caspase-3 active site with high affinity (Binding Energy: -8.34 kcal/mol ), potentially stabilizing the active conformation or inhibiting survival feedback loops [1].

  • Terminal Effect: Active Caspase-3 cleaves PARP (Poly (ADP-ribose) polymerase), halting DNA repair and sealing the cell's fate.

Signaling Pathway Visualization

Sitostenone_Apoptosis_Pathway cluster_Mitochondria Mitochondrial Dysfunction This compound This compound (Phytosterol Oxidation Product) ROS Intracellular ROS Accumulation This compound->ROS Induces Oxidative Stress Caspase3 Caspase-3 Activation (Cleavage of Pro-Caspase-3) This compound->Caspase3 Direct Binding (-8.34 kcal/mol) MMP ΔΨm Collapse (Depolarization) ROS->MMP Oxidizes Membrane Lipids Bax Bax (Upregulation) ROS->Bax Activates Bcl2 Bcl-2 (Downregulation) ROS->Bcl2 Inhibits CytoC Cytochrome c Release MMP->CytoC Permeabilization Apoptosome Apoptosome Complex (Apaf-1 + Caspase-9) CytoC->Apoptosome Initiation Bax->MMP Pore Formation Bcl2->MMP Loss of Protection Apoptosome->Caspase3 Proteolytic Cleavage PARP PARP Cleavage (DNA Repair Failure) Caspase3->PARP Execution Apoptosis Apoptosis (Programmed Cell Death) PARP->Apoptosis Irreversible

Figure 1: The intrinsic apoptotic signaling cascade triggered by this compound, highlighting the mitochondrial collapse and Caspase-3 execution.

Part 2: Experimental Validation Framework

To rigorously validate this compound's activity, a multi-parametric approach is required. Single-endpoint assays (like MTT alone) are insufficient for proving apoptosis versus necrosis.

Quantitative Data Synthesis

The following data points serve as benchmarks for validation in breast cancer (MDA-MB-231) and lung cancer (A549) models.

ParameterMetricValue/ObservationContext
Cytotoxicity (IC50) Concentration128.11 µM MDA-MB-231 (24h) [1]
Binding Affinity Free Energy (

)
-8.34 kcal/mol This compound-Caspase 3 Complex [1]
Inhibition Constant

770.67 µM Calculated from Docking [1]
Mitochondrial Potential JC-1 RatioDecrease (Red

Green)
Indicates Depolarization [2]
Gene Expression Fold ChangeBax

/ Bcl-2

Confirms Intrinsic Pathway [1, 3]
Protocol Deep Dive: Caspase-3 Activity Assay

While Western Blotting confirms the presence of cleaved Caspase-3 (17/19 kDa), a fluorometric activity assay provides functional kinetic data.

Objective: Quantify the catalytic activity of Caspase-3 in this compound-treated lysates using the DEVD-AFC substrate.

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT, 2 mM EDTA.

  • Substrate: Ac-DEVD-AFC (Fluorogenic).

  • Inhibitor (Control): Z-DEVD-FMK.[2]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., MDA-MB-231) at

    
     cells/well. Treat with this compound (IC50 and 2xIC50) for 24 hours. Include a DMSO vehicle control.
    
  • Lysis: Harvest cells, wash with PBS, and resuspend in 50 µL chilled Lysis Buffer. Incubate on ice for 10 min. Centrifuge at 10,000 x g for 5 min. Collect supernatant.

  • Protein Quantification: Normalize protein concentration to 2-4 mg/mL using a Bradford assay.

  • Reaction Setup:

    • Test: 50 µL Lysate + 50 µL Reaction Buffer + 5 µL DEVD-AFC (50 µM final).

    • Negative Control: Lysate + Buffer + No Substrate.

    • Inhibitor Control: Lysate + Z-DEVD-FMK (incubate 30 min) + Substrate.

  • Incubation: Incubate at 37°C for 1-2 hours in the dark.

  • Measurement: Read fluorescence on a microplate reader (Excitation: 400 nm, Emission: 505 nm).

  • Calculation: Fold increase =

    
    .
    
Experimental Workflow Visualization

Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Treat Phase 2: Treatment cluster_Assay Phase 3: Validation Assays Cell_Seeding Cell Seeding (1x10^6 cells) Dosing Dosing (IC50 / 2xIC50) Cell_Seeding->Dosing Reagent_Prep This compound Solubilization (DMSO) Reagent_Prep->Dosing Incubation Incubation 24h @ 37°C Dosing->Incubation MTT Cytotoxicity (MTT/CCK-8) Incubation->MTT Viability Flow Apoptosis (Annexin V/PI) Incubation->Flow PS Exposure WB Mechanism (Western Blot) Incubation->WB Protein Levels Caspase Activity (DEVD-AFC) Incubation->Caspase Enzyme Kinetics

Figure 2: Integrated workflow for validating this compound-induced apoptosis, prioritizing Caspase-3 activity as the functional endpoint.

Part 3: Scientific Integrity & Troubleshooting

Causality & Controls
  • Why JC-1? Simple dyes like Rhodamine 123 can be pumped out by MDR proteins. JC-1 forms aggregates in healthy mitochondria (Red) and monomers in depolarized ones (Green), providing a ratiometric, self-validating readout independent of dye efflux.

  • Why Annexin V/PI? this compound may cause necrosis at high doses. Annexin V binds Phosphatidylserine (PS) externalized early in apoptosis. PI enters only when the membrane is ruptured (late apoptosis/necrosis). This double staining distinguishes the mechanism of death.

Self-Validating Protocol Checks
  • DMSO Limit: Ensure final DMSO concentration is <0.1% to prevent solvent-induced toxicity.

  • Caspase Specificity: If the DEVD-AFC signal is not suppressed by the Z-DEVD-FMK inhibitor, the signal is non-specific proteolysis, not Caspase-3 activity.

  • Loading Controls: For Western Blots, use

    
    -actin or GAPDH. However, if this compound affects metabolic enzymes, use Lamin B1 (nuclear) as a secondary control.
    

References

  • Mutakin, M., et al. (2025).[1] "Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro." Dove Medical Press. Link

  • Bae, H., et al. (2021). "this compound inhibits the proliferation of lung cancer cells by inducing apoptosis and cell cycle arrest." PubMed Central. Link

  • Chai, E. Z. P., et al. (2022).[3] "Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression." Frontiers in Oncology. Link

  • Prasad, S., et al. (2023). "β-Sitosterol as a Promising Anticancer Agent for Chemoprevention and Chemotherapy: Mechanisms of Action." International Journal of Molecular Sciences. Link

Sources

Methodological & Application

Application Note: Strategic Isolation of Sitostenone using Methanol and Hexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sitostenone (stigmast-4-en-3-one) is a bioactive phytosterol oxidation product exhibiting significant pharmacological potential, including anti-diabetic, anti-inflammatory, and angiogenic modulation properties. Unlike its parent compound,


-sitosterol, this compound possesses a ketone group at the C-3 position and a conjugated double bond at C-4, altering its polarity and solubility profile.

This guide details the Biphasic Methanol-Hexane Extraction Protocol , a field-proven methodology for isolating this compound. This approach leverages the differential polarity of methanol (polar protic) and hexane (non-polar) to achieve high-efficiency separation of lipophilic steroidal ketones from complex plant matrices or synthetic reaction mixtures.

Scientific Principles & Solvent Mechanics

The Polarity Differential

The success of this protocol relies on the Partition Coefficient (


)  logic.
  • Methanol (Dielectric Constant

    
     33):  Acts as the "exhaustive solvent." Its small molecular size and high polarity allow it to penetrate plant cell walls (cellulose/lignin matrices) efficiently, solubilizing a broad spectrum of metabolites including glycosides, tannins, and sterols.
    
  • Hexane (Dielectric Constant

    
     1.89):  Acts as the "selective solvent." this compound is highly lipophilic (LogP 
    
    
    
    8-9). In a biphasic system (Methanol/Water vs. Hexane), this compound energetically prefers the hexane phase, while polar impurities remain in the aqueous methanolic phase.
Solubility Profile
CompoundSolubility in MethanolSolubility in HexanePartition Preference (MeOH:Hexane)
This compound Moderate (High if hot)Very High Hexane Phase

-Sitosterol
Low to ModerateHighHexane Phase
GlycosidesHighInsolubleMethanol Phase
ChlorophyllModerateHighHexane Phase (Interference)

Protocol A: Isolation from Plant Matrix

Primary application: Extraction from Eucalyptus deglupta, Moringa oleifera, or Polygonum hydropiper.

Materials Required[1][2][3][4][5]
  • Plant Material: Dried, ground powder (mesh size 40-60).

  • Solvents: Methanol (HPLC grade), n-Hexane (HPLC grade), Distilled Water.

  • Equipment: Rotary Evaporator, Separatory Funnel, Silica Gel 60 (0.063-0.200 mm).

Step-by-Step Methodology
Phase 1: Exhaustive Extraction (Methanol)
  • Maceration: Suspend 1.0 kg of dried plant powder in 3.0 L of Methanol.

  • Agitation: Stir continuously at room temperature (25°C) for 72 hours. Note: Avoid refluxing if thermally unstable co-metabolites are of interest; otherwise, refluxing for 4 hours increases yield.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the methanol filtrate under reduced pressure (Rotary Evaporator, 40°C) to obtain a dark, viscous Crude Methanolic Extract .

Phase 2: Liquid-Liquid Partitioning (The Critical Step)

Rationale: Direct hexane extraction of plant material often yields lower recovery due to poor cell wall penetration. Extracting with methanol first, then partitioning, ensures maximum recovery.

  • Resuspension: Suspend the Crude Methanolic Extract in 500 mL of 10% Aqueous Methanol (9:1 MeOH:H₂O). The water aids in phase separation.[1]

  • Partition: Transfer to a separatory funnel. Add 500 mL of n-Hexane.

  • Equilibration: Shake vigorously for 5 minutes, venting gas frequently. Allow layers to settle for 30 minutes.

  • Separation: Collect the upper Hexane Layer (containing this compound, sterols, lipids). Retain the lower Methanolic layer.

  • Repeat: Re-extract the Methanolic layer with fresh n-Hexane (2 x 500 mL).

  • Drying: Combine all Hexane fractions, dry over anhydrous Sodium Sulfate (

    
    ), and evaporate to dryness. This is the Hexane Fraction (HF) .
    
Phase 3: Chromatographic Purification
  • Stationary Phase: Pack a glass column with Silica Gel 60 using Hexane as the slurry solvent.

  • Loading: Dissolve the HF in a minimal volume of Hexane:Chloroform (1:1) and load onto the column.[2]

  • Elution Gradient:

    • 100% Hexane (Elutes hydrocarbons/waxes).

    • Hexane:Ethyl Acetate (9:[3]1)

      
      This compound elution zone .
      
    • Hexane:Ethyl Acetate (7:3)

      
      
      
      
      
      -Sitosterol elution zone.
  • Validation: Spot fractions on TLC plates (Solvent: Hexane:EtOAc 8:2). This compound typically appears at

    
    , distinct from 
    
    
    
    -sitosterol (
    
    
    ).

Protocol B: Purification from Semi-Synthetic Mixtures

Application: Purification following the Jones oxidation or biotransformation of


-sitosterol.
  • Reaction Quench: Quench the oxidation reaction mixture with water.

  • Extraction: Add n-Hexane (1:1 volume ratio). The oxidized ketone (this compound) will partition rapidly into the hexane layer.

  • Washing: Wash the hexane layer with saturated Sodium Bicarbonate (

    
    ) to remove acidic byproducts, then with brine.
    
  • Crystallization: Evaporate hexane to 10% of original volume. Cool to 4°C. This compound often crystallizes as white needles, while unreacted sterols remain in solution or require chromatographic separation as described in Protocol A.

Process Visualization (Workflow)

SitostenoneExtraction Plant Dried Plant Material (Powdered) MeOH_Ext Methanol Extraction (72h, 25°C) Plant->MeOH_Ext Solvent Penetration Crude Crude Methanolic Extract (Viscous residue) MeOH_Ext->Crude Rotary Evap Resuspension Resuspend in 90% MeOH / 10% H2O Crude->Resuspension Partition Liquid-Liquid Partitioning (Add n-Hexane) Resuspension->Partition HexanePhase Hexane Phase (Lipophilic) Partition->HexanePhase LogP > 5 PolarPhase Aq. Methanol Phase (Glycosides/Tannins) Partition->PolarPhase LogP < 1 Evap Evaporation & Drying (Na2SO4) HexanePhase->Evap Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Evap->Silica This compound Purified this compound (Target) Silica->this compound Elution (9:1 Hex:EtOAc) Sitosterol Beta-Sitosterol (By-product) Silica->Sitosterol Elution (7:3 Hex:EtOAc)

Figure 1: Workflow for the isolation of this compound illustrating the critical phase separation step.

Quality Control & Validation

To ensure the integrity of the extracted this compound, the following validation parameters are required:

ParameterMethodAcceptance Criteria
Purity HPLC-UV (254 nm) or GC-MS> 95% Area Under Curve
Identity

H-NMR (CDCl

)
Diagnostic signal: Olefinic proton (H-4) singlet at

ppm.
Absence of Solvent Headspace GCHexane < 290 ppm (ICH Q3C limit)
TLC Visualization Silica Gel 60 F

Dark spot under UV

; Violet upon Anisaldehyde spray + Heat.

Troubleshooting Tip: If this compound co-elutes with


-sitosterol during chromatography, switch the mobile phase to Toluene:Ethyl Acetate (9:1) . The aromatic solvent interaction often improves separation selectivity for the ketone moiety.

References

  • Isolation from Eucalyptus: Sutome, L. et al. (2020).[3] "Beta-Sitosterol and Beta-Sitostenone from Eucalyptus deglupta."[3] ResearchGate.[4]

  • Extraction Principles: Abubakar, A.R. & Haque, M. (2020).[3] "Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes." Journal of Pharmacy & Bioallied Sciences.

  • Solubility Data: NIST Chemistry WebBook.[5] "Methanol with Hexane and Water Solubility."[1][5] National Institute of Standards and Technology.

  • General Phytosterol Isolation: Pierre, L. et al. (2014). "Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture." BMC Research Notes.

Sources

Application Note: Preparation of Sitostenone Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Sitostenone (4-stigmasten-3-one) is a naturally occurring oxidation product of


-sitosterol, exhibiting significant pharmacological potential in metabolic regulation (AMPK activation) and oncology (proliferation inhibition).[1][2][3] However, its extreme lipophilicity (

) presents a critical barrier in in vitro applications.

The failure mode for most researchers is not the preparation of the stock solution itself, but the "aqueous crash" —the immediate precipitation of the compound upon addition to cell culture media. This precipitation creates micro-crystals that are often mistaken for microbial contamination or cellular debris, leading to false negatives in viability assays and inconsistent dosing.

This protocol details the preparation of a stable this compound stock solution in Dimethyl Sulfoxide (DMSO) and provides a validated method for its introduction into aqueous culture media to ensure bioavailability.

Physicochemical Profile & Solvent Selection

Understanding the molecule is the first step to successful solubilization. This compound is a rigid, planar sterol. Unlike flexible fatty acids, it resists rapid dispersion in water.

PropertyValueImplication for Protocol
IUPAC Name Stigmast-4-en-3-oneSteroidal structure requires organic solvent.[1]
Molecular Weight 412.69 g/mol Used for Molarity calculations.[1]
LogP ~8.41 (Predicted)Highly lipophilic; practically insoluble in water.[1]
Solubility (DMSO) ~2–10 mg/mL (Warm)Primary vehicle; requires warming for high conc.[1]
Solubility (Ethanol) ~1–5 mg/mLSecondary vehicle; higher volatility risks concentration shifts.[1]
Solubility (Water) NegligibleRisk: Immediate precipitation upon contact.[1]

Why DMSO? While Ethanol is less cytotoxic, it evaporates rapidly, altering stock concentration over time. DMSO (Dimethyl Sulfoxide) is the industry standard due to its low volatility and high solubilizing power for sterols. However, the final concentration in culture must be kept


 (v/v) to avoid solvent toxicity.

Materials & Equipment

Reagents
  • This compound (Solid): High purity (>98%). Store at

    
     or 
    
    
    
    (desiccated).
  • DMSO (Dimethyl Sulfoxide): Sterile, Cell Culture Grade (Hybridoma tested).

    • Note: Use a fresh bottle. DMSO is hygroscopic; absorbed water reduces solubility.

  • Cell Culture Media: (e.g., DMEM, RPMI) pre-warmed to

    
    .
    
Equipment
  • Precision Balance: Readable to 0.01 mg.

  • Vortex Mixer: High-speed capability.[1]

  • Ultrasonic Water Bath: (Optional but recommended) Set to

    
    .
    
  • Syringe Filters: 0.22

    
    m PTFE (Polytetrafluoroethylene)  or Nylon .
    
    • Critical Warning: Do NOT use Cellulose Acetate (CA) or PES filters; DMSO dissolves these membranes, contaminating your sample.

  • Glass Vials: Amber borosilicate glass (prevents plastic leaching and photodegradation).

Protocol: Preparation of Stock Solution (10 mM)

This protocol targets a 10 mM stock concentration. This allows for a 1:1000 dilution to achieve a 10


M working concentration (a common bioactive range) while keeping DMSO at 0.1%.
Step 1: Calculation

To prepare 1 mL of 10 mM stock:




[4]
Step 2: Weighing & Solubilization[1]
  • Weigh 4.13 mg of this compound powder into a sterile amber glass vial.

  • Add 1 mL of high-grade DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: If the solution is cloudy or has visible particles, place the vial in a

    
     sonicating water bath  for 5–10 minutes.
    
    • Mechanism:[2][3][5][6][7][8] Sterols pack tightly in crystal lattices. Heat and sonic energy break these lattice forces, allowing DMSO molecules to intercalate.

  • Ensure the solution is perfectly clear before proceeding.

Step 3: Sterilization[1]
  • Draw the solution into a sterile syringe (polypropylene/HDPE are compatible with DMSO).

  • Attach a 0.22

    
    m PTFE filter .
    
  • Filter into a fresh, sterile, labeled amber cryovial.

    • Tip: Pre-wet the filter with a small volume of pure DMSO if you are preparing large volumes to minimize drug loss (binding), though for 1 mL this is often skipped to avoid dilution.

Step 4: Storage
  • Short-term (weeks):

    
    .
    
  • Long-term (months):

    
    .[1]
    
  • Condition: Desiccated and dark.

  • Avoid Freeze-Thaw: Aliquot into small volumes (e.g., 50

    
    L) to prevent repeated temperature cycling, which induces crystallization.
    

Protocol: Delivery to Cell Culture (The "Anti-Crash" Method)

The transition from DMSO to aqueous media is where 90% of experiments fail. If you pipet the stock directly into a static dish of cells, the local concentration of this compound spikes, causing immediate precipitation.

The "Intermediate Dilution" Strategy

Do not add 100% DMSO stock directly to cells. Use a 2X or 10X intermediate step.

  • Prepare Media: Aliquot the required volume of culture media (e.g., 10 mL) into a 15 mL conical tube. Warm to

    
    .
    
  • Vortex the Media: Set the tube on a vortex mixer at medium speed to create a vortex "cone."

  • Dropwise Addition: While the media is moving, add the calculated volume of this compound stock into the center of the vortex .

    • Example: For 10

      
      M final conc, add 10 
      
      
      
      L of 10 mM stock to 10 mL media.
  • Equilibration: Let the media sit at

    
     for 15 minutes. Check for turbidity (cloudiness). If clear, apply to cells.
    
Dilution Table (Target: 0.1% DMSO)
Target Conc.[1][3][9][10][11] (

M)
Stock Conc.[1] (mM)Dilution FactorStock Vol (

L)
Media Vol (mL)
10

M
10 mM1:10001010
5

M
10 mM1:2000510
1

M
1 mM1:10001010
0.1

M
0.1 mM1:10001010

*Prepare serial dilutions of the stock in DMSO first, then add to media.

Visualization of Workflows

Diagram 1: Preparation Workflow

Sitostenone_Prep Weigh Weigh 4.13 mg This compound Solvent Add 1 mL DMSO (Cell Culture Grade) Weigh->Solvent Dissolve Vortex & Sonicate (37°C, 10 min) Solvent->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Check->Dissolve No (Repeat Sonication) Filter Filter Sterilize (0.22 µm PTFE) Check->Filter Yes Storage Aliquot & Store (-20°C / -80°C) Filter->Storage

Caption: Step-by-step workflow for generating a sterile, particle-free this compound stock solution.

Diagram 2: The "Anti-Crash" Mixing Logic

Mixing_Dynamics cluster_mixing Mixing Dynamics Stock This compound Stock (Hydrophobic) Static Static Addition: Local High Conc -> Precipitation Stock->Static Dynamic Dynamic Addition (Vortex): Rapid Dispersion -> Solubilization Stock->Dynamic Media Aqueous Media (Hydrophilic) Media->Static Media->Dynamic Result_Fail Crystal Formation (False Negative) Static->Result_Fail Result_Success Bioavailable Solution (Valid Assay) Dynamic->Result_Success

Caption: Comparison of static vs. dynamic mixing. Rapid dispersion prevents the hydrophobic "crash."

Quality Control & Troubleshooting

Self-Validating the Protocol

Before adding the solution to your cells, perform a Microscopic Crystal Check :

  • Prepare a "Dummy" well with media + this compound (no cells).

  • Incubate for 1 hour at

    
    .
    
  • Observe under 20x/40x phase contrast.

  • Result: If you see needle-like structures or floating debris, the compound has precipitated. Do not proceed. Repeat the mixing step with warmer media or a lower concentration.

Troubleshooting Table
IssueProbable CauseSolution
Cloudy Stock Saturation or Water in DMSOSonicate at

. Ensure DMSO is fresh/anhydrous.
Precipitation in Media Rapid addition or Cold MediaUse "Vortex Addition" method.[1] Ensure media is

.
Filter Clogging Wrong filter materialUse PTFE or Nylon.[1] Cellulose Acetate swells in DMSO.
Cytotoxicity (Vehicle) DMSO % too highEnsure final DMSO is

. Include a DMSO-only control.

Biological Context & Mechanism[1][3][5][6][7][12]

This compound is not merely a passive lipid; it is a bioactive signaling molecule. Research indicates it acts as an AMPK activator [1]. By activating AMP-activated protein kinase (AMPK), it mimics a low-energy state, promoting glucose uptake (via GLUT4 translocation) and inhibiting anabolic pathways like fatty acid synthesis.[1]

When interpreting your data, ensure that observed effects are due to this specific signaling cascade and not non-specific membrane disruption caused by micro-crystals (a common artifact in sterol research).

References

  • AMPK Activation Mechanism: Kim, J., Yang, G., Kim, Y. et al.[3][12] AMPK activators: mechanisms of action and physiological activities.[6] Exp Mol Med48 , e224 (2016). [Link]

  • This compound Identification & Properties: FooDB. Compound: beta-Sitostenone (FDB012138).[1] FooDB: The Food Metabolome Database. [Link]

  • DMSO Stability & Handling: Gaylord Chemical. DMSO: Physical Properties and Stability.[13] [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of Sitostenone with Estrogen Receptor Beta

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intersection of Phytosteroids and Nuclear Receptor Signaling

Sitostenone, a naturally occurring phytosteroid found in various plant species, belongs to the stigmastane class of sterol lipids.[1] Its biological activities are of increasing interest, with studies suggesting antioxidant properties and potential applications in androgen-dependent conditions.[2][3] A key area of investigation for steroid-like molecules is their interaction with nuclear receptors, a superfamily of ligand-activated transcription factors that regulate a vast array of physiological processes.

One such receptor of significant therapeutic interest is the Estrogen Receptor Beta (ERβ, also known as NR3A2).[4] As a member of the estrogen receptor family, ERβ is activated by estrogens like 17-β-estradiol and plays a crucial role in regulating gene expression.[4][5] Unlike its counterpart, ERα, ERβ often exhibits opposing effects on cell proliferation and is considered a potential tumor suppressor in certain cancers.[4] This has made ERβ a compelling target for the development of selective modulators in oncology, neurodegenerative diseases, and inflammatory conditions.

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecule (receptor).[6][7] This in silico approach provides invaluable insights at the atomic level, guiding drug discovery and lead optimization by elucidating potential binding modes and identifying key intermolecular interactions.[6]

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of this compound with the human estrogen receptor beta. It is designed for researchers, scientists, and drug development professionals, offering both fundamental procedures and advanced methodologies for a robust computational analysis.

I. Foundational Principles and Experimental Design

The core principle of molecular docking is to computationally simulate the molecular recognition process between a ligand and a receptor.[6] The process involves two main stages: sampling the conformational space of the ligand within the receptor's binding site and then ranking these poses using a scoring function to estimate binding affinity.[6]

Causality Behind Experimental Choices

The selection of the protein structure, ligand conformation, and docking software is critical for obtaining meaningful results.

  • Receptor Selection: A high-resolution crystal structure of the target protein is paramount. The chosen structure should ideally be co-crystallized with a ligand to define the active binding site accurately. For this study, we will use the crystal structure of the human ERβ ligand-binding domain (LBD).

  • Ligand Preparation: The three-dimensional structure of the ligand must be accurate, including its stereochemistry and protonation state at physiological pH. Energy minimization is performed to obtain a low-energy conformation.

  • Docking Algorithm: Different docking programs utilize various search algorithms and scoring functions. AutoDock Vina is a widely used and validated open-source program known for its accuracy and speed.[8]

The entire workflow is a self-validating system. The protocol's validity is first established by "redocking" a known ligand into the receptor's binding site and demonstrating that the software can reproduce the experimentally observed binding pose.

II. Pre-Docking Preparation: Structuring the Virtual Experiment

Accurate preparation of both the receptor (ERβ) and the ligand (this compound) is the most critical phase of a molecular docking study. Errors at this stage will lead to unreliable results.

Required Materials
Software/ResourcePurposeAvailability
RCSB Protein Data Bank (PDB) Database of biological macromolecular structures.Freely accessible
PubChem Database of chemical molecules and their activities.Freely accessible
PyMOL Molecular visualization software.Licensed/Free
AutoDock Tools (ADT) Graphical user interface for preparing docking input files.Free
AutoDock Vina Molecular docking program.Free
LigPlot+ 2D visualization of protein-ligand interactions.Licensed/Free
Part 1: Receptor Preparation Workflow

The goal of receptor preparation is to clean the PDB file, add necessary atoms that are absent in the crystal structure (like hydrogens), and assign atomic charges to create a file format suitable for docking.

Receptor_Preparation A 1. Download ERβ Structure (PDB ID: 3OLS) B 2. Clean PDB File (Remove water, co-ligands) A->B PyMOL/ADT C 3. Add Polar Hydrogens B->C ADT D 4. Compute Gasteiger Charges C->D ADT E 5. Save as PDBQT File D->E ADT

Receptor preparation workflow using AutoDock Tools.

Protocol 1: Step-by-Step Receptor (ERβ) Preparation

  • Obtain Receptor Structure:

    • Navigate to the RCSB PDB database ([Link]).

    • Search for and download the PDB file for 3OLS . This structure represents the human estrogen receptor beta ligand-binding domain co-crystallized with estradiol.[6][9]

  • Clean the PDB Structure:

    • Open the 3OLS.pdb file in AutoDock Tools (ADT).

    • The structure contains multiple chains and non-essential molecules. Select and delete all water molecules (Edit > Delete Water).

    • Similarly, remove the co-crystallized ligand (estradiol) and any other heteroatoms not part of the protein. We will use the apo (unbound) form of the receptor for docking our new ligand.

  • Add Hydrogens:

    • Crystal structures often lack hydrogen atoms. Add polar hydrogens, which are crucial for hydrogen bonding interactions (Edit > Hydrogens > Add > Polar Only).

  • Assign Charges:

    • Proper charge distribution is essential for calculating electrostatic interactions. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

  • Save as PDBQT:

    • The final step is to save the prepared receptor in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina (Grid > Macromolecule > Choose). Select the prepared ERβ molecule and save it as receptor.pdbqt.

Part 2: Ligand Preparation Workflow

The ligand, this compound, must be converted into a 3D structure with appropriate charges and defined rotatable bonds.

Ligand_Preparation A 1. Download this compound Structure (PubChem CID: 5484202) B 2. Convert to 3D SDF/MOL2 A->B PubChem C 3. Load into ADT B->C D 4. Detect Rotatable Bonds C->D ADT E 5. Save as PDBQT File D->E ADT

Ligand preparation workflow for this compound.

Protocol 2: Step-by-Step Ligand (this compound) Preparation

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).

    • Search for CID 5484202 (Stigmast-4-en-3-one, or this compound).[10]

    • Download the 3D conformer of the molecule in SDF format.

  • Load Ligand into ADT:

    • Open the downloaded SDF file in ADT (Ligand > Input > Open).

  • Define Torsional Root and Rotatable Bonds:

    • ADT will automatically detect the root of the ligand and the number of rotatable bonds (Ligand > Torsion Tree > Detect Root). This step is crucial as it defines the conformational flexibility of the ligand during the docking simulation.

  • Save as PDBQT:

    • Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT). Name the file ligand.pdbqt.

III. The Docking Protocol: Simulating the Interaction

With the receptor and ligand prepared, the next stage is to define the search space for the docking simulation and run AutoDock Vina.

Part 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor where AutoDock Vina will search for optimal binding poses of the ligand. It is crucial that this box encompasses the entire binding pocket.

Protocol 3: Defining the Binding Site

  • Load Prepared Receptor: In ADT, ensure your receptor.pdbqt is loaded.

  • Open Grid Box Tool: Navigate to Grid > Grid Box.

  • Position the Grid Box: A box will appear around the receptor. You can adjust its center and dimensions. A reliable method is to center the grid on the co-crystallized ligand from the original PDB file (in this case, where estradiol was in 3OLS).

  • Adjust Dimensions: Ensure the box is large enough to allow the ligand (this compound) to move and rotate freely within the binding pocket. A spacing of 1.0 Å is standard. For this system, a box size of 25 x 25 x 25 Å is a good starting point.

  • Save Configuration: Note down the coordinates for the center of the grid and the dimensions of the box. This information is required for the Vina configuration file.

Part 4: Running the AutoDock Vina Simulation

AutoDock Vina is typically run from the command line. It requires a configuration file (conf.txt) that specifies the input files and simulation parameters.

Protocol 4: Executing the Docking Run

  • Create a Configuration File: In a text editor, create a file named conf.txt with the following content. Replace the center_x, center_y, center_z and size_x, size_y, size_z values with those you determined in Protocol 3.

  • Run Vina from the Command Line:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable.

    • Execute the following command:

    • This command will initiate the docking simulation. The --log flag will create a log file containing the binding affinity scores for the generated poses.

IV. Post-Docking Analysis and Validation

The output of the docking simulation is a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinity.

Data Presentation and Interpretation

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy. More negative values indicate a more favorable binding interaction.

Table 1: Sample Docking Results for this compound with ERβ

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.50.000
2-9.21.345
3-9.11.876
4-8.92.103
5-8.72.541
Part 5: Visualization of Docking Results

Visual inspection of the top-ranked poses is essential to understand the nature of the interactions between the ligand and the receptor.

Analysis_Workflow A 1. Load Receptor and Docked Ligand Poses B 2. Visualize Binding Pose in 3D A->B PyMOL C 3. Identify Key Interactions (H-bonds, Hydrophobic) B->C PyMOL Analysis D 4. Generate 2D Interaction Diagram C->D LigPlot+

Post-docking analysis and visualization workflow.

Protocol 5: Analyzing the Binding Pose

  • Load Structures into PyMOL:

    • Open PyMOL.

    • Load the receptor.pdbqt file.

    • Load the output file from Vina, sitostenone_er_beta_out.pdbqt. This file contains multiple poses; you can select and view them individually.

  • Analyze Interactions:

    • Focus on the top-ranked pose (Mode 1).

    • Display the receptor binding site residues around the ligand (e.g., within a 5 Å radius).

    • Use PyMOL's measurement tools to identify potential hydrogen bonds (typically < 3.5 Å) and visualize hydrophobic interactions.

    • Key ERβ Binding Site Residues: Pay close attention to interactions with key residues known to be important for ligand binding in estrogen receptors, such as Glu305, Arg346, and His475 (ERβ numbering, may vary slightly based on PDB file).[2][4]

  • Generate 2D Interaction Diagram:

    • Use LigPlot+ to generate a schematic 2D diagram of the interactions.[11][12] This provides a clear and concise representation of hydrogen bonds and hydrophobic contacts.

Part 6: Validation of the Docking Protocol

A crucial step to ensure the reliability of your docking protocol is to perform a validation study. The most common method is to "re-dock" the co-crystallized ligand and check if the docking software can reproduce the experimental binding pose.

Protocol 6: Redocking Validation

  • Prepare the Co-crystallized Ligand:

    • From the original 3OLS.pdb file, extract the estradiol ligand into a separate PDB file.

    • Prepare this ligand using the same steps in Protocol 2, saving it as estradiol.pdbqt.

  • Dock the Co-crystallized Ligand:

    • Run AutoDock Vina using the prepared receptor.pdbqt and estradiol.pdbqt, with the same grid box parameters.

  • Calculate RMSD:

    • Load the original 3OLS.pdb (containing the experimental pose of estradiol) and the output file from the redocking simulation into PyMOL.

    • Superimpose the protein backbones.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose of estradiol and its original crystallographic pose.

    • A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [13][14] This demonstrates that the chosen docking parameters are appropriate for the system.

Table 2: Docking Validation Results

LigandDocking Score (kcal/mol)RMSD from Crystal Pose (Å)Validation Status
Estradiol-10.81.15Passed

V. Advanced Methods: Refining Binding Energy Calculations

While docking scores provide a good estimate of binding affinity, more rigorous methods can be employed for refinement. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are post-processing methods that calculate binding free energies from molecular dynamics (MD) simulation trajectories.[9][15]

These methods offer a more accurate estimation by considering solvent effects and averaging over an ensemble of structures from an MD simulation. A detailed protocol for MM/PBSA using the AMBER software package is outlined below as a guideline for advanced users.

Protocol 7: Overview of MM/PBSA Calculation with AMBER

  • Run Molecular Dynamics (MD) Simulation:

    • The top-ranked docked complex of this compound-ERβ serves as the starting structure for an MD simulation using a program like AMBER. This simulation solvates the complex in a water box with ions and simulates its dynamic behavior over time (e.g., 100 nanoseconds).

  • Generate Trajectory Files: The MD simulation produces trajectory files that contain snapshots of the complex's conformation at different time points.

  • Execute MM/PBSA Calculation:

    • The MMPBSA.py script within AmberTools is used to perform the calculation.[16][17] This script extracts snapshots from the MD trajectory and calculates the binding free energy using the following equation: ΔGbind = Gcomplex - (Greceptor + Gligand)

  • Analyze Energy Components: The output provides a breakdown of the binding energy into van der Waals, electrostatic, polar solvation, and non-polar solvation components, offering deeper insight into the driving forces of binding.

VI. Conclusion and Future Directions

This guide provides a robust and validated workflow for the molecular docking of this compound with estrogen receptor beta. By following these protocols, researchers can generate reliable predictions of the binding mode and affinity, providing a strong foundation for further experimental validation and structure-activity relationship (SAR) studies.

The predicted interactions between this compound and the key residues within the ERβ binding pocket can inform the design of novel phytosteroid-based derivatives with enhanced selectivity and potency. Advanced methods like MM/PBSA can further refine these predictions, bridging the gap between computational modeling and experimental drug discovery. The integration of these in silico techniques is an indispensable component of modern drug development, accelerating the identification and optimization of new therapeutic agents.

VII. References

  • FooDB. (2019). Showing Compound beta-Sitostenone (FDB012138). Food DataBase. [Link]

  • Wikipedia. (2024). Estrogen receptor beta. [Link]

  • ResearchGate. (2020). Beta-Sistosterol and beta-sitostenone from Eucalyptus deglupta. [Link]

  • Wikipedia. (2024). Estrogen receptor. [Link]

  • RCSB PDB. (2010). 3OLS: Crystal structure of estrogen receptor beta ligand binding domain. [Link]

  • YouTube. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. [Link]

  • Microbe Notes. (2022). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Sun, H., et al. (2018). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Drug Discovery Today, 23(4), 885-893. [Link]

  • Amber MD. (n.d.). MMPBSA.py - Amber Tutorials. [Link]

  • Bioinformatics Review. (2020). Protein-ligand interaction analysis using LigPlot+. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. [Link]

  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(4), 1520-1533. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. [Link]

  • YouTube. (2022). LIGPLOT for protein-ligand interactions. [Link]

  • MDPI. (2023). Virtual Screening Targeting LasR and Elastase of Pseudomonas aeruginosa Followed by In Vitro Antibacterial Evaluation. International Journal of Molecular Sciences, 24(21), 15873. [Link]

  • YouTube. (2021). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • PubChem. (n.d.). Stigmast-4-en-3-one. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sitostenone Yield During Plant Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the extraction and purification of sitostenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of this compound from various plant matrices. Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles and methodologies.

Troubleshooting Guide: Common Issues in this compound Extraction

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low Overall Yield of this compound

Question: My final yield of purified this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: A low yield of this compound can stem from several factors throughout the extraction and purification process. Let's break down the potential culprits, from initial sample preparation to the final isolation steps.

1. Suboptimal Extraction Parameters:

The efficiency of your extraction is paramount. The choice of solvent, temperature, and extraction time are all critical variables that need to be optimized for your specific plant material.[1][2]

  • Solvent Selection: this compound is a sterol lipid, and its solubility is highly dependent on the polarity of the solvent.[3] While nonpolar solvents like hexane can be effective, a common starting point is a solvent of intermediate polarity, such as ethanol or methanol, often in an aqueous mixture.[4] The optimal solvent system will create a polar environment that facilitates access to the plant cells, thereby increasing the extraction of phytosterols.

  • Temperature: Increasing the extraction temperature generally enhances the solubility of this compound and improves mass transfer, leading to higher yields.[1][5] However, excessively high temperatures can lead to the degradation of the target compound. A temperature range of 40-60°C is often a good starting point for many extraction methods.[6]

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent. However, prolonged extraction times can increase the risk of compound degradation and co-extraction of unwanted impurities.[7]

2. Inefficient Plant Material Preparation:

The physical state of your plant material directly impacts the extraction efficiency.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, leading to a more efficient extraction.

  • Drying: Proper drying of the plant material is crucial to prevent enzymatic degradation of this compound and to improve the efficiency of extraction with organic solvents.

3. Choice of Extraction Method:

While traditional methods like maceration and Soxhlet extraction are widely used, modern techniques can significantly improve yields and reduce extraction times.[8]

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasound waves can disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.[1]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction.[9][10]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent is a "green" technology that offers high selectivity and can yield a very pure extract.[7][11]

Troubleshooting Workflow for Low this compound Yield:

Low_Yield_Troubleshooting start Low this compound Yield q1 Is the extraction solvent optimized? start->q1 s1 Experiment with solvents of varying polarity (e.g., hexane, ethyl acetate, ethanol, methanol, and their aqueous mixtures). q1->s1 No q2 Are the extraction temperature and time appropriate? q1->q2 Yes s1->q2 s2 Systematically vary temperature (e.g., 30-70°C) and time (e.g., 1-6 hours) to find the optimum. q2->s2 No q3 Is the plant material properly prepared? q2->q3 Yes s2->q3 s3 Ensure the plant material is finely ground and properly dried. q3->s3 No q4 Is the purification method efficient? q3->q4 Yes s3->q4 s4 Optimize column chromatography conditions or consider recrystallization. q4->s4 No end Improved this compound Yield q4->end Yes s4->end

Caption: A logical workflow for troubleshooting low this compound yield.

Issue 2: Co-extraction of Impurities (Chlorophyll and Lipids)

Question: My crude this compound extract is heavily contaminated with chlorophyll and/or lipids, which is complicating the purification process. How can I minimize this?

Answer: The co-extraction of chlorophyll and lipids is a common challenge, especially when working with leaves and other green plant parts. These non-polar compounds are often soluble in the same solvents used to extract this compound.

1. Sequential Extraction with Solvents of Varying Polarity:

A highly effective strategy is to perform a pre-extraction step with a non-polar solvent to remove the majority of lipids and chlorophyll before extracting the this compound.

  • Step 1 (Defatting): Begin by extracting the dried and powdered plant material with a non-polar solvent such as n-hexane or petroleum ether. This will selectively remove a large portion of the lipids and chlorophyll.

  • Step 2 (this compound Extraction): After the defatting step, extract the plant residue with a more polar solvent, such as ethanol, methanol, or ethyl acetate, to isolate the this compound.

2. Liquid-Liquid Partitioning:

If your crude extract is already obtained and contains these impurities, you can use liquid-liquid partitioning to separate them.

  • Dissolve the crude extract in a solvent mixture where this compound and the impurities have different affinities. For example, you can partition the extract between a polar solvent (like aqueous methanol) and a non-polar solvent (like hexane). The highly non-polar lipids and chlorophyll will preferentially move into the hexane phase, while the slightly more polar this compound will remain in the aqueous methanol phase.

3. Adsorbent Treatment:

Activated charcoal can be used to decolorize the extract by adsorbing chlorophyll. However, this should be done with caution as it can also adsorb your target compound. Small-scale trials are recommended to optimize the amount of charcoal and contact time.

4. Optimized Extraction Conditions:

  • Lower Temperatures: Using lower extraction temperatures can sometimes reduce the solubility of chlorophyll and lipids more than that of this compound, leading to a cleaner initial extract.

Issue 3: Difficulty in Separating this compound from β-Sitosterol

Question: I am having trouble separating this compound from β-sitosterol, as they have very similar structures and chromatographic behavior. What purification strategies can I employ?

Answer: The structural similarity between this compound and β-sitosterol (differing only by a ketone versus a hydroxyl group at the C-3 position) makes their separation challenging. However, it is achievable with careful optimization of chromatographic techniques.

1. Column Chromatography Optimization:

  • Stationary Phase: A standard silica gel column is commonly used.

  • Mobile Phase: The key is to use a solvent system with a carefully optimized polarity. A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding a slightly more polar solvent like ethyl acetate or acetone. The small difference in polarity between the ketone of this compound and the alcohol of β-sitosterol can be exploited for separation. A shallow gradient (e.g., increasing the ethyl acetate concentration in hexane by 1-2% increments) is often necessary.

  • Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For higher purity and more precise separation, preparative HPLC is an excellent option.

  • Column: A reversed-phase C18 column is typically used.[12]

  • Mobile Phase: A mixture of methanol and water or acetonitrile and water is common. Isocratic elution with a high percentage of the organic solvent is often sufficient. For example, a mobile phase of methanol:acetonitrile (90:10 v/v) has been used for the separation of β-sitosterol.[12] Fine-tuning this ratio can achieve the separation of this compound.

  • Detection: A UV detector is suitable, as the ketone group in this compound has a chromophore.

3. Recrystallization:

If you have a mixture that is highly enriched in this compound, recrystallization can be an effective final purification step. The choice of solvent is critical. You need a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures. Experiment with solvents like acetone, ethanol, or mixtures of solvents.

Frequently Asked Questions (FAQs)

Q1: Which plant parts generally have the highest concentration of this compound?

A1: The concentration of this compound can vary significantly between different parts of the same plant. While there is no universal rule, studies have shown that roots and stems can sometimes have higher concentrations of certain phytosterols compared to leaves.[13] For example, in one study on Byttneria herbacea, the total alkaloid content was found to be highest in the leaves.[13] It is always recommended to perform a preliminary analysis of different plant organs to identify the most abundant source for your specific plant of interest.

Q2: What are the best practices for storing plant extracts to prevent this compound degradation?

A2: this compound, like many other phytosterols, can be susceptible to degradation over time, especially when exposed to light, heat, and oxygen. To ensure the stability of your extracts:

  • Storage Temperature: Store extracts at low temperatures, preferably at -20°C.

  • Light Protection: Use amber-colored vials or store the extracts in the dark to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, it is advisable to flush the storage container with an inert gas like nitrogen or argon to displace oxygen.

  • Solvent Choice: Store the compound as a dry powder if possible. If in solution, choose a solvent in which it is stable and that has a low reactivity.

Q3: What are the key differences between Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) for this compound?

A3: Both UAE and MAE are modern, efficient extraction techniques, but they operate on different principles.

FeatureUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Mechanism Uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles disrupts cell walls, enhancing solvent penetration.[1]Uses microwave energy to directly heat the solvent and the moisture within the plant cells, causing them to rupture and release their contents.[9][10]
Temperature Can be performed at lower temperatures, which is beneficial for heat-sensitive compounds.Generally involves higher temperatures, which can increase extraction efficiency but may risk degradation of some compounds.
Time Significantly reduces extraction time compared to conventional methods.Very rapid extraction, often completed in minutes.[10]
Efficiency Generally provides higher or comparable yields to conventional methods in a shorter time.[1]Often results in higher extraction efficiency than both conventional methods and UAE.[10]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying this compound.[12][14][15] A validated HPLC-UV method would involve:

  • Standard Preparation: Preparing a series of standard solutions of pure this compound of known concentrations.

  • Calibration Curve: Injecting the standards into the HPLC and generating a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Injecting your extract and determining the peak area of this compound.

  • Quantification: Using the calibration curve to calculate the concentration of this compound in your sample.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantification, often after derivatization to increase the volatility of the compound.[4]

Q5: What are the expected spectral data (NMR and MS) for this compound?

A5: The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. For β-sitostenone, this is typically at an m/z of 412.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the sterol backbone, including signals for the methyl groups and the olefinic proton.

    • ¹³C NMR: The carbon NMR spectrum is particularly useful for confirming the structure. Key signals to look for include the carbonyl carbon (C-3) which will appear significantly downfield (around 200 ppm), and the two olefinic carbons (C-4 and C-5) in the characteristic enone system.[16]

Experimental Protocols

Protocol 1: General Procedure for Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material (e.g., leaves, roots, or stems) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 80% ethanol (solvent-to-solid ratio of 10:1 v/w).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz for 30-60 minutes at a controlled temperature of 40-50°C.

  • Isolation:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate (the extract).

    • For exhaustive extraction, the residue can be re-extracted with a fresh portion of the solvent. Combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed extract onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient could be:

      • n-hexane:ethyl acetate (98:2)

      • n-hexane:ethyl acetate (95:5)

      • n-hexane:ethyl acetate (90:10)

      • n-hexane:ethyl acetate (85:15)

      • and so on.

  • Fraction Collection and Analysis: Collect small fractions (e.g., 10-15 mL) and monitor the composition of each fraction using TLC. Combine the fractions that contain pure this compound.

  • Solvent Evaporation: Evaporate the solvent from the combined pure fractions to obtain purified this compound.

General Workflow for this compound Extraction and Purification:

Sitostenone_Workflow start Plant Material (e.g., roots, leaves) prep Drying and Grinding start->prep extraction Extraction (e.g., UAE, MAE, Soxhlet) Solvent: Ethanol/Methanol prep->extraction filtration Filtration/Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractionation Fraction Collection and TLC Analysis purification->fractionation pure_fractions Combine Pure Fractions fractionation->pure_fractions final_evaporation Solvent Evaporation pure_fractions->final_evaporation final_product Purified this compound final_evaporation->final_product analysis Characterization (HPLC, NMR, MS) final_product->analysis

Caption: A generalized workflow for the extraction and purification of this compound.

References

  • Darmawan, A., Khomsatun, Minarti, Maulidiyah, & Megawati. (2021). Isolation and identification of β-sitostenone compound isolated from Macaranga magna Turrill. AIP Conference Proceedings, 2493(1), 070024. [Link]

  • FooDB. (2022). Showing Compound beta-Sitostenone (FDB012138). In FooDB. [Link]

  • Gallo, M., Conte, E., & Naviglio, D. (2021). Optimization of Ultrasound-Assisted Extraction of Verbascum sinaiticum Leaves: Maximal Phenolic Yield and Antioxidant Capacity. Molecules, 26(8), 2337. [Link]

  • Jena, R., Rath, D., Rout, S. S., & Kar, D. M. (2018). Quantitative estimation of total tannin, alkaloid, phenolic, and flavonoid content of the root, leaf, and whole plant of Byttneria herbacea Roxb. Pharmacognosy Research, 10(1), 77–81. [Link]

  • Magadula, J. J. (2014). Phytochemistry and pharmacology of the genus Macaranga: a review. Journal of Medicinal Plants Research, 8(12), 489-503. [Link]

  • Mandal, S. C., Mandal, V., & Das, A. K. (2015).
  • Mendiola, J. A., Herrero, M., Cifuentes, A., & Ibáñez, E. (2007). Use of supercritical fluid extraction in food processing. In Food Engineering (Vol. 3, pp. 231-260). EOLSS Publishers.
  • Noviandri, I. A., & Hertiani, T. (2022). ANALYSIS OF β-SITOSTEROL IN SUPPLEMENT USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY: DEVELOPMENT AND VALIDATION. RASĀYAN Journal of Chemistry, 15(3), 1836-1841. [Link]

  • Rauf, A., Patel, S., Uddin, G., Siddiqui, B. S., Ahmad, B., Muhammad, N., ... & Mabkhot, Y. N. (2017). Phytochemical, ethnomedicinal and pharmacological review of the genus Xanthium.
  • Tun, K. N. W., Aminah, N. S., Kristanti, A. N., Zahrah, H. I., Indriani, & Takaya, Y. (2020). Beta-Sistosterol and beta-sitostenone from Eucalyptus deglupta. Journal of the Indian Chemical Society, 97(5), 779-782. [Link]

  • Vladić, J., Zeković, Z., Jokić, S., Svilović, S., & Vidović, S. (2016). Supercritical CO2 extraction of phytosterols from plant materials: A review. The Journal of Supercritical Fluids, 116, 224-236. [Link]

  • Wang, L., & Weller, C. L. (2006). Recent advances in extraction of nutraceuticals from plants. Trends in Food Science & Technology, 17(6), 300-312.
  • Xiao, W., Han, L., & Shi, B. (2008). Microwave-assisted extraction of flavonoids from Radix Astragali.
  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 1-26.
  • European Medicines Agency. (2011). Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments. [Link]

  • Hossain, M. A., & Nagooru, M. R. (2011). Biochemical profiling and total flavonoids content of leaves crude extract of endemic plant Corydyline terminalis. Pharmacognosy research, 3(2), 131.
  • Hossain, M. B., Barry-Ryan, C., Martin-Diana, A. B., & Brunton, N. P. (2011). Optimisation of ultrasound assisted extraction of antioxidant compounds from marjoram (Origanum majorana L.) using response surface methodology. Ultrasonics sonochemistry, 18(2), 582-590.
  • Li, Y., Fabiano-Tixier, A. S., & Chemat, F. (2014). Essential oils as reagents in green chemistry. Springer.
  • Liu, J., Geng, Y., Zhang, W., & Li, K. (2013). A validated HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments. Journal of pharmaceutical and biomedical analysis, 85, 295-304. [Link]

  • Luque de Castro, M. D., & Priego-Capote, F. (2010). Soxhlet extraction: past and present trends.
  • Mason, T. J., & Cintas, P. (2002). Handbook of sonochemistry. Wiley-VCH.
  • Mustapa, A. N., Martin, Á., & Cocero, M. J. (2017). Supercritical fluid extraction of valuable compounds from plant materials. In Supercritical Fluid Technology (pp. 1-32). Elsevier.
  • Patra, A., & Jha, S. (2020). CHARACTERIZATION AND MICROBIAL ACTIVITIES OF Β-SITOSTEROL AND Β-SITOSTENONE MIXTURE ISOLATED FROM THE STEM BARK OF METHANOL FRACTION OF SARCOCEPHALUS LATIFOLIUS (SMITH BRUCE). European American Journals. [Link]

  • Pinto, D., & Viegas, D. (2019). Supercritical fluid extraction: A promising technique for the extraction of bioactive compounds from aromatic and medicinal plants. In Aromatic and Medicinal Plants (pp. 317-347). Woodhead Publishing.
  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants’ extracts.
  • Shi, J., Nawaz, H., & Pohorly, J. (2005). Extraction of polyphenols from plant material. In Functional foods (pp. 149-178). Woodhead Publishing.
  • Spigno, G., Tramelli, L., & De Faveri, D. M. (2007). Effects of extraction time, temperature and solvent on concentration and antioxidant activity of grape marc phenolics. Journal of food engineering, 81(1), 200-208.
  • Wani, S. M., Gull, A., Ahad, T., Malik, A. R., & Ganaie, T. A. (2021). Microwave-assisted extraction of bioactive compounds from food processing wastes. In Food processing wastes (pp. 231-252). Apple Academic Press.
  • Wijngaard, H., & Brunton, N. (2010). The optimization of extraction of antioxidants from celery leaves (Apium graveolens L.) and stems by response surface methodology. Food chemistry, 119(3), 1079-1084.
  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: a review. Journal of Food Engineering, 117(4), 426-436.
  • Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313-7352.
  • Ee, G. C. L., Teh, S. S., & Kwong, H. C. (2007). β-Sitostenone from Garcinia mangostana. Malaysian Journal of Science, 26(1), 73-76.
  • Garcia-Salas, P., Morales-Soto, A., Segura-Carretero, A., & Fernández-Gutiérrez, A. (2010). Phenolic-compound-extraction systems for fruit and vegetable samples. Molecules, 15(12), 8813-8826.
  • Ignat, I., Volf, I., & Popa, V. I. (2011). A critical review of methods for characterisation of polyphenolic compounds in fruits and vegetables. Food chemistry, 126(4), 1821-1835.
  • Jakopic, J., Veberic, R., & Stampar, F. (2009). Extraction of phenolic compounds from apple peels. Journal of agricultural and food chemistry, 57(14), 6461-6466.
  • Mandal, V., Mohan, Y., & Hemalatha, S. (2007). Microwave assisted extraction of curcumin by using a modified microwave system. Journal of pharmaceutical and biomedical analysis, 45(4), 679-684.
  • Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of supercritical fluids, 38(2), 146-166.
  • Silva, E. M., Rogez, H., & Larondelle, Y. (2007). Optimization of extraction of phenolics from Inga edulis leaves using response surface methodology.
  • Tsubaki, S., & Azuma, J. I. (2018). Microwave-assisted extraction of useful components from woody biomass. In Microwave-assisted extraction for bioactive compounds (pp. 227-249). Springer, Singapore.

Sources

Technical Support Center: Separating Sitostenone from β-Sitosterol Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phytosterol purification. As Senior Application Scientists, we understand the nuances and challenges of separating structurally similar compounds. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for isolating sitostenone from β-sitosterol. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your separation strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural differences between β-sitosterol and this compound, and why does this make their separation challenging?

A1: The primary difference lies in the functional group at the C-3 position of the steroid's A-ring. β-sitosterol possesses a hydroxyl (-OH) group, making it a sterol (a steroid alcohol). This compound, on the other hand, has a ketone (C=O) group at the same position, classifying it as a stenone.

This seemingly minor difference presents a significant separation challenge because both molecules share the same large, nonpolar tetracyclic steroid core and an identical side chain.[1][2] Their molecular weights and overall hydrophobicity are very similar, leading to close retention times in chromatography and similar solubility profiles, which complicates purification by crystallization.

Below is a diagram illustrating the structural distinction.

G cluster_sitosterol β-Sitosterol cluster_this compound This compound b_sitosterol β-Sitosterol Structure (C29H50O) -OH group at C-3 This compound This compound Structure (C29H48O) C=O group at C-3 b_sitosterol->this compound Key Difference: Functional Group at C-3 G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection dissolve Dissolve Mixture in Mobile Phase filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject Sample filter->inject column C18 Column (Isocratic Methanol) inject->column detector UV/RI Detector column->detector collect Collect Fractions Based on Elution Time detector->collect analyze Analyze Purity (TLC/Analytical HPLC) collect->analyze G start Mixture: β-Sitosterol (polar) This compound (less polar) react React with Acetic Anhydride (Selective Esterification of -OH) start->react new_mix New Mixture: β-Sitosteryl Acetate (nonpolar) This compound (less polar) react->new_mix chrom Silica Gel Chromatography new_mix->chrom fraction1 Fraction 1: β-Sitosteryl Acetate chrom->fraction1 Elutes First fraction2 Fraction 2: This compound chrom->fraction2 Elutes Second hydrolysis Hydrolysis (Saponification) fraction1->hydrolysis final_steno Pure this compound fraction2->final_steno final_sito Pure β-Sitosterol hydrolysis->final_sito

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Navigating the Challenges of Sitostenone Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Sitostenone Crystallization. As a Senior Application Scientist, I understand that achieving high-purity, crystalline this compound can be a critical yet often challenging step in your research and development workflow. This guide is designed to provide you with in-depth, practical solutions to common crystallization difficulties, grounded in scientific principles and field-proven experience. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when crystallizing this compound?

This compound, a C29 steroid, presents several common crystallization challenges inherent to its molecular structure.[1] These include a tendency to form an oily or amorphous solid instead of well-defined crystals, the potential for polymorphism (the existence of multiple crystal forms), and sensitivity to impurities which can inhibit nucleation or alter crystal habit. One documented isolation from a hexane extract yielded an "oily crystal form," highlighting the propensity for non-crystalline precipitation.

Q2: Which solvents are most suitable for this compound crystallization?

The choice of solvent is paramount. Based on solubility data for the closely related β-sitosterol, this compound is expected to have low solubility in polar solvents like water and methanol, and higher solubility in less polar organic solvents.[2] A good starting point for solvent screening would include ethyl acetate, acetone, ethanol, and n-hexane.[2] The ideal solvent will be one in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. This differential solubility is the driving force for crystallization upon cooling.

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solid form in that solvent, leading to the formation of a liquid phase instead of crystals. This is a common issue with large, relatively non-polar molecules like this compound. To address this, consider the following:

  • Reduce the rate of cooling: Slow cooling provides molecules with the necessary time to orient themselves into a crystal lattice.

  • Use a more dilute solution: This lowers the supersaturation level, reducing the likelihood of oiling out.

  • Employ a solvent/anti-solvent system: Dissolve the this compound in a good solvent and slowly add a miscible anti-solvent in which it is insoluble. This gradual change in solvent composition can promote crystallization.

  • Seeding: Introduce a small amount of pre-existing this compound crystals to the supersaturated solution to act as a template for crystal growth.

Q4: How can I improve the yield of my this compound crystallization?

Low yield is a frequent problem in crystallization. Several factors can contribute to this:

  • Using too much solvent: An excessive amount of solvent will keep more of your compound dissolved in the mother liquor after cooling.

  • Cooling to too high a temperature: Ensure the solution is cooled sufficiently to maximize the precipitation of the product.

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, ensure your apparatus is pre-heated to prevent the product from crystallizing on the filter paper.

  • Losses during transfer: Be mindful of material loss during transfers between flasks and filtration apparatus.

In-Depth Troubleshooting Guides

Problem 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after prolonged cooling.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Insufficient Supersaturation Crystallization requires a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility at that temperature.1. Evaporate some of the solvent: Gently heat the solution to remove a portion of the solvent, thereby increasing the concentration of this compound. 2. Add an anti-solvent: Slowly add a miscible solvent in which this compound is insoluble to decrease its overall solubility in the mixture.
High Solubility in the Chosen Solvent If this compound is too soluble in the solvent even at low temperatures, it will not precipitate out.1. Select a different solvent: Refer to the solvent screening guide below. 2. Use a solvent/anti-solvent system: This allows for finer control over the solubility.
Inhibition of Nucleation The presence of soluble impurities can sometimes interfere with the formation of initial crystal nuclei.1. Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the glass, which can provide nucleation sites. 2. Introduce seed crystals: Add a very small amount of previously crystallized this compound. 3. Consider further purification: If impurities are suspected, an additional purification step like column chromatography may be necessary.
Problem 2: Rapid Formation of a Fine Powder or Amorphous Solid

Symptoms: A large amount of solid crashes out of solution very quickly upon cooling, often as a fine powder or a gummy precipitate.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Excessive Supersaturation A very high level of supersaturation leads to rapid nucleation and growth, which often results in small, impure crystals or an amorphous solid.1. Use more solvent: Dissolve the solid in a larger volume of hot solvent to reduce the initial supersaturation. 2. Slow down the cooling process: Insulate the flask or allow it to cool to room temperature on the benchtop before placing it in an ice bath.
Inappropriate Solvent Some solvents may not be conducive to ordered crystal growth for this compound.1. Experiment with different solvents: A solvent that promotes slower, more controlled crystallization is desirable.

Experimental Protocols

Protocol 1: Solvent Screening for this compound Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Methodology:

  • Place approximately 10-20 mg of this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethyl acetate, acetone, ethanol, n-hexane, toluene) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • For solvents in which the this compound is sparingly soluble at room temperature, gently heat the test tube in a water bath until the solid dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. A good solvent will result in the formation of well-defined crystals upon cooling.

Protocol 2: Single Solvent Recrystallization of this compound

Objective: To purify this compound using a single solvent.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (identified from Protocol 1) to just dissolve the solid.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Crystallization Attempt No_Crystals No Crystals Form Start->No_Crystals Issue Oiling_Out Oiling Out Occurs Start->Oiling_Out Issue Poor_Yield Low Crystal Yield Start->Poor_Yield Issue Fine_Powder Fine Powder Forms Start->Fine_Powder Issue Evaporate_Solvent Evaporate Solvent No_Crystals->Evaporate_Solvent Action Add_Antisolvent Add Anti-solvent No_Crystals->Add_Antisolvent Action Scratch_or_Seed Scratch Flask / Add Seed Crystals No_Crystals->Scratch_or_Seed Action Slower_Cooling Cool More Slowly Oiling_Out->Slower_Cooling Action Dilute_Solution Use More Solvent Oiling_Out->Dilute_Solution Action Check_Solvent_Vol Reduce Initial Solvent Volume Poor_Yield->Check_Solvent_Vol Action Check_Cooling_Temp Cool to a Lower Temperature Poor_Yield->Check_Cooling_Temp Action Slower_Cooling_2 Cool More Slowly Fine_Powder->Slower_Cooling_2 Action Dilute_Solution_2 Use More Solvent Fine_Powder->Dilute_Solution_2 Action Re_cool Re-cool Slowly Evaporate_Solvent->Re_cool Then

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Technical Support Center: Minimizing Oxidative Degradation of Sitostenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It is designed to provide actionable, high-level troubleshooting for researchers handling Sitostenone (Stigmast-4-en-3-one).[1][2]

Executive Summary & Chemical Context

This compound (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-Sitostenone; Stigmast-4-en-3-one) is a phytosterol derivative characterized by a conjugated enone system (C=C at C4-C5 and C=O at C3).[1][2][3][4] While the enone group provides some thermodynamic stability compared to its parent sterol (

-sitosterol), it introduces specific vulnerabilities to photo-oxidation and allylic oxidation at the C6 and C7 positions.

Degradation often presents as a "yellowing" of the white powder or the appearance of "ghost peaks" in HPLC chromatograms (typically eluting slightly earlier than the parent peak due to increased polarity from hydroxyl/keto groups).

Decision Matrix: Sample Handling Workflow

The following workflow outlines the critical decision points for handling this compound from receipt to analysis.

Sitostenone_Workflow cluster_legend Protocol Logic Start Sample Receipt Storage Long-Term Storage (-80°C, Argon, Dark) Start->Storage Immediate Solvation Solubilization Step Storage->Solvation Thaw at RT in desiccator Solvent_Check Is Solvent Degassed? Solvation->Solvent_Check Add_BHT Add BHT (0.01%) if assay permits Solvent_Check->Add_BHT No Experiment Experimental Use (Keep on Ice, <4 Hours) Solvent_Check->Experiment Yes Add_BHT->Experiment Analysis HPLC/GC Analysis Experiment->Analysis Immediate Injection Legend Blue: Core Process | Green: Safe State | Red: Critical Intervention

Figure 1: Decision matrix for the safe handling and storage of this compound samples to prevent oxidative degradation.

Module 1: Storage & Handling (FAQs)

Q1: I received my this compound sample at room temperature. Is it degraded?

Technical Insight: Likely not, but immediate action is required. This compound is stable for short periods (days) at ambient temperature if sealed under inert gas. However, prolonged exposure to oxygen and light accelerates autoxidation .

  • Action: Immediately inspect the physical state. Pure this compound is a white to off-white crystalline powder.[1][2] A yellow tint indicates surface oxidation (formation of quinoid-like impurities).[1]

  • Protocol: Transfer to -80°C for long-term storage (up to 6 months) or -20°C (up to 1 month). Ensure the vial is sealed with Parafilm® to prevent moisture ingress.

Q2: Why does the protocol strictly forbid Chloroform for storage?

Technical Insight: Chloroform (


) is prone to forming phosgene and hydrochloric acid (HCl) upon aging and light exposure. Even trace acidity can catalyze the isomerization  of the double bond (migration from 

to

) or facilitate addition reactions.
  • Recommendation: Use Dichloromethane (DCM) or Methanol for short-term solubilization.[1][2] For LC-MS, use LC-MS grade Acetonitrile/Isopropanol.[1][2]

  • Self-Validating Step: If you must use chloroform, pass it through a basic alumina column immediately before use to remove acid traces.

Module 2: Solvation & Experimental Design

Q3: How do I prevent degradation during long incubation periods (e.g., cell culture)?

Technical Insight: In aqueous media (culture medium), this compound has low solubility and will partition into lipid membranes or plasticware. Oxidation here is driven by Reactive Oxygen Species (ROS) in the media.

  • Protocol:

    • Stock Solution: Prepare in DMSO or Ethanol. Purge the headspace with Nitrogen/Argon before closing.

    • Antioxidant Co-solvents: If your assay allows, add BHT (Butylated Hydroxytoluene) at 0.01% (w/v) to the organic stock solution. BHT acts as a radical scavenger, terminating the propagation chain of lipid peroxidation.

    • Light Protection: Wrap tubes in aluminum foil. The enone chromophore absorbs UV light, leading to photo-isomerization.

Q4: My HPLC peaks are broadening. Is this oxidation?

Technical Insight: Peak broadening often indicates column interaction or partial degradation. However, split peaks or pre-eluting shoulders are the hallmark of oxidation.

  • Mechanism: Oxidized derivatives (e.g., 6-hydroxy-sitostenone) are more polar than the parent compound.[1] In Reverse Phase (RP) chromatography (C18), they elute earlier.

  • Troubleshooting Table:

SymptomProbable CauseCorrective Action
New peak (RRT ~0.9) 6

-Hydroxy-Sitostenone (Oxidation)
Degas mobile phase; Check sample storage.[1][2]
New peak (RRT ~1.1) Dehydration product (rare) or dimerCheck for acid contamination in solvent.[1][2]
Yellow Solution Formation of diketones/quinonesDiscard sample.[1][2] Irreversible degradation.

Module 3: The Chemistry of Degradation (Mechanism)

Understanding the "Why" allows you to predict risks in new experimental setups.

The Vulnerability: this compound possesses a conjugated enone system (C3=O, C4=C5). While the conjugation stabilizes the C3 carbonyl, it activates the gamma-positions (C6 and C2) and the allylic positions for radical attack.

Pathway:

  • Initiation: UV light or trace metals generate a radical at C6.

  • Propagation: Oxygen attacks the C6 radical, forming a peroxyl radical (

    
    ).
    
  • Termination: The peroxyl radical abstracts a hydrogen, forming a hydroperoxide, which decomposes to 6-hydroxy-sitostenone or 6-keto-sitostenone .[1][2]

Degradation_Mechanism This compound This compound (Stigmast-4-en-3-one) Radical Allylic Radical (at C6) This compound->Radical UV / ROS (Initiation) Peroxide 6-Hydroperoxide Intermediate Radical->Peroxide + O2 Product1 6β-Hydroxy- This compound Peroxide->Product1 Reduction Product2 Stigmast-4-ene- 3,6-dione Peroxide->Product2 Dehydration

Figure 2: Simplified oxidative degradation pathway of this compound leading to hydroxylated and diketone byproducts.[1][2]

References

  • Gattefossé. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. Retrieved from [Link]

  • FooDB. (n.d.). Compound Summary: beta-Sitostenone (FDB012138).[1][2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols. PMC. Retrieved from [Link]

  • ResearchGate. (2015). Antimicrobial Activity of Stigmast-4-en-3-one Isolated from Nauclea Latifolia. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Retention Times for Sitostenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Analysis of Sitostenone (4-stigmasten-3-one) Role: Senior Application Scientist Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists

Executive Summary: The this compound Challenge

This compound (4-stigmasten-3-one) is a common oxidation product of


-sitosterol. Unlike its parent sterol, which exhibits poor UV absorption (requiring detection at 205–210 nm), this compound possesses a conjugated enone system (C=C-C=O) in the A-ring. This structural feature allows for selective detection at 240–250 nm , significantly improving sensitivity and specificity.

However, its high lipophilicity (logP > 8) makes retention time (RT) highly sensitive to minor fluctuations in mobile phase composition, temperature, and column surface chemistry. This guide addresses the root causes of RT instability and provides self-validating protocols for robust analysis.

Part 1: Core Method Parameters (The "Golden Standard")

Before troubleshooting, ensure your baseline method aligns with the physicochemical properties of this compound.

Q: What is the optimal column chemistry for this compound analysis?

A: You require a column with high hydrophobic retention but low silanol activity.

  • Recommendation: C18 (Octadecyl) with high carbon load (>15%) and end-capping.

  • Why? this compound is a planar, hydrophobic molecule. A high carbon load maximizes van der Waals interactions, stabilizing retention. End-capping prevents the ketone group from interacting with free silanols, which causes peak tailing.

  • Validated Dimensions:

    
     mm or 
    
    
    
    mm, 5
    
    
    m particle size.
Q: My retention times are fluctuating. Should I use isocratic or gradient elution?

A: For pure this compound or simple mixtures (e.g., separating from


-sitosterol), Isocratic elution  is superior for RT stability.
  • Protocol: High organic content is mandatory. Start with Acetonitrile:Water (90:10 v/v) or Methanol:Water (95:5 v/v) .

  • Causality: Gradient elution introduces re-equilibration time. If the column does not fully re-equilibrate between runs, the effective surface hydrophobicity changes, causing RT drift.

Q: How do I selectively detect this compound in a matrix of -sitosterol?

A: Leverage the UV spectrum.

  • This compound:

    
     nm (Strong absorption due to conjugated enone).
    
  • 
    -Sitosterol: 
    
    
    
    nm (Weak end-absorption).
  • Strategy: Set your detector to 240 nm . This optically "filters out" the

    
    -sitosterol, simplifying the chromatogram and preventing massive matrix peaks from interfering with this compound integration.
    

Part 2: Troubleshooting Retention Time Instability

Scenario A: "My retention time drifts later with every injection."

Diagnosis: This is a classic sign of Stationary Phase Dewetting or Temperature Hysteresis .

Root Cause 1: Phase Dewetting (Phase Collapse) Because this compound requires high organic mobile phases, users often switch abruptly from aqueous storage solvents. If the pores are not fully wetted with the organic modifier, the effective surface area increases slowly over time.

  • The Fix: Flush the column with 100% Acetonitrile for 30 minutes at high flow, then equilibrate with the mobile phase for at least 20 column volumes before the first injection.

Root Cause 2: Temperature Fluctuations Sterols are massive molecules; their mass transfer kinetics are highly temperature-dependent. A


C change can shift RT by 2-5%.
  • The Fix: Use a thermostatted column compartment set to 30°C or 35°C . Do not rely on ambient temperature.

Scenario B: "My retention time jumps randomly between runs."

Diagnosis: This indicates a Mobile Phase Composition Error , likely due to on-line mixing.

Root Cause: Pump Mixing Irregularity At 90-95% organic solvent, many quaternary pumps struggle to deliver the remaining 5-10% aqueous portion precisely, especially if the aqueous line is not degassed.

  • The Fix: Premix your mobile phase.

    • Protocol: Mix Acetonitrile and Water volumetrically in a single bottle. Degas via vacuum filtration or ultrasonication (1 min). Run the pump in isocratic mode from a single line (Line A). This eliminates mixing valve errors.

Part 3: Visualization & Logic Flows

Diagram 1: Retention Time Troubleshooting Logic

Use this decision tree to diagnose the specific cause of your RT instability.

RT_Troubleshooting Start Problem: Unstable Retention Time CheckPattern Analyze RT Trend Start->CheckPattern Drift Drift (Monotonic Change) CheckPattern->Drift Jump Random Jumps CheckPattern->Jump TempCheck Check Column Temp (Is it Thermostatted?) Drift->TempCheck MixCheck Check Mixing Mode (On-line vs Premix) Jump->MixCheck TempFix Fix: Set Oven to 30°C TempCheck->TempFix No EquilCheck Check Equilibration (Phase Dewetting?) TempCheck->EquilCheck Yes EquilFix Fix: Flush 100% ACN Then 20 CV Mobile Phase EquilCheck->EquilFix PremixFix Fix: Premix Mobile Phase (Eliminate Pump Error) MixCheck->PremixFix On-line LeakCheck Check System Leaks (Pressure Stable?) MixCheck->LeakCheck Premixed LeakFix Fix: Tighten Fittings Check Check-Valves LeakCheck->LeakFix

Caption: Diagnostic logic tree for identifying the root cause of this compound retention time instability.

Diagram 2: Method Optimization Workflow

Follow this pathway to optimize resolution between this compound and


-sitosterol.

Method_Opt Step1 1. Column Selection (C18, High Carbon Load) Step2 2. Wavelength Selection (Set UV to 240 nm) Step1->Step2 Step3 3. Mobile Phase Tuning (Start ACN:H2O 90:10) Step2->Step3 Step4 4. Check Resolution (Rs) Step3->Step4 Decision Rs > 1.5? Step4->Decision Good Method Validated Decision->Good Yes Bad Decrease Organic % (e.g., 85:15) Decision->Bad No Bad->Step3 Re-test

Caption: Step-by-step workflow for optimizing the separation of this compound from its parent sterol.

Part 4: Quantitative Data & Specifications

Table 1: Physicochemical Properties & HPLC Implications
ParameterValueHPLC Implication
Analyte This compound (4-stigmasten-3-one)Target molecule.[1][2][3]
LogP ~8.4 (Highly Lipophilic)Requires high organic mobile phase (>90%) to elute in reasonable time.
UV Max 240–250 nm Allows specific detection without interference from non-conjugated sterols.
Critical Pair

-Sitosterol
Must resolve from this precursor. Sitosterol is UV transparent at 240 nm.
pKa N/A (Neutral)pH control is less critical for ionization, but pH 3-4 suppresses silanol activity.
Table 2: Recommended System Suitability Parameters
ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time %RSD

(n=5)
Check temperature stability and pump mixing accuracy.
Tailing Factor (

)

If

, column secondary interactions are occurring. Add 0.1% Phosphoric acid.
Resolution (

)

(vs Sitosterol)
Decrease organic solvent ratio (e.g., from 95% to 90%).
Plate Count (N)

If low, check for extra-column dead volume (tubing length/diameter).

References

  • Rasayan Journal of Chemistry. (2022). Analysis of

    
    -Sitosterol in Supplement Using High-Performance Liquid Chromatography: Development and Validation. Retrieved from 2
    
  • FooDB. (2010). Compound Summary: beta-Sitostenone.[2][3][4][5][6] Retrieved from 5

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. Retrieved from 7

  • LCGC International. (2011). Troubleshooting Basics, Part 3: Retention Problems. Retrieved from 8

  • ResearchGate. (2020). Beta-Sistosterol and beta-sitostenone from Eucalyptus deglupta.[6] Retrieved from 6

Sources

Technical Support Center: Sitostenone Purification & Chlorophyll Removal

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for process chemists and researchers working with steroidal ketones.

Topic: Troubleshooting Chlorophyll Contamination in Sitostenone (Stigmast-4-en-3-one) Extracts Document ID: TS-SIT-042 Last Updated: February 5, 2026 Audience: Senior Process Chemists, R&D Scientists

Executive Summary & Mechanistic Overview

Chlorophyll is a pervasive impurity in phytosterol derivatives derived from botanical sources (e.g., Eucalyptus bark, tall oil, or vegetable oil deodorizer distillates). In the context of this compound (a lipophilic 3-ketosteroid), chlorophyll removal is particularly challenging due to overlapping solubility profiles. Both molecules are highly soluble in non-polar solvents (hexane, chloroform) and sparingly soluble in polar protic solvents.

The Core Challenge: Standard liquid-liquid extraction (LLE) often fails because the partition coefficients (


) of this compound and Chlorophyll 

are too similar. Effective purification requires exploiting steric differences and adsorption kinetics . Chlorophyll is a planar, porphyrin-based macrocycle with high affinity for planar adsorbents, whereas this compound has a rigid, non-planar tetracyclic steroidal skeleton.

This guide prioritizes two methodologies:

  • Adsorptive Sequestration: Using activated carbon or amorphous silica to preferentially bind the planar porphyrin ring.

  • Fractional Recrystallization: Exploiting the differential solubility temperature dependence in polar solvents (ethanol/acetone).

Troubleshooting Guide (Q&A)

Issue 1: Persistent Green/Brown Discoloration After Solvent Evaporation

User Question: "I’ve performed a hexane extraction of my biotransformation mixture. The NMR shows this compound, but the product is dark green/brown. Simple filtration didn't help. How do I remove this color without losing my product?"

Technical Diagnosis: The coloration is likely due to chlorophylls and pheophytins (degraded chlorophyll lacking


). These compounds do not crystallize easily and will co-precipitate as an amorphous oil, trapping your this compound.

Solution: Activated Carbon Treatment (Hot Filtration) You must introduce a "Decolorization Step" prior to crystallization.

  • Mechanism: Activated carbon possesses a vast network of micropores. The planar chlorophyll molecule adsorbs strongly to the graphitic basal planes via

    
     stacking interactions, which are less favorable for the non-planar this compound [1, 2].
    
  • Protocol Adjustment:

    • Dissolve the crude extract in Acetone or Ethyl Acetate (not Hexane, as non-polar solvents compete for adsorption sites).

    • Add Activated Carbon (10-20% w/w of crude mass) .

    • Heat to reflux for 15–30 minutes.

    • Critical Step: Filter while hot through a celite pad to prevent the product from crashing out in the carbon filter cake.

Issue 2: Low Recovery Yields During Recrystallization

User Question: "I tried recrystallizing from ethanol to clean up the product. The crystals are whiter, but I lost 40% of my mass. Is chlorophyll inhibiting crystallization?"

Technical Diagnosis: Yes. Impurities like chlorophyll act as "crystal poisons," disrupting the nucleation of the this compound lattice. Furthermore, if you use too much solvent to keep the chlorophyll dissolved, you exceed the solubility product of this compound, leaving significant product in the mother liquor.

Solution: The "Anti-Solvent" Crash Method Instead of a single-solvent recrystallization, use a binary solvent system to force precipitation.

  • Recommended System: Acetone (Solvent) / Water (Anti-solvent).

  • Why: Chlorophyll is practically insoluble in water but highly soluble in acetone. This compound is soluble in acetone but insoluble in water.

  • Procedure:

    • Dissolve crude solid in minimum hot Acetone.

    • Add hot water dropwise until turbidity persists.

    • Cool slowly to

      
      . This compound will crystallize out; chlorophyll tends to form micelles or stay in the supernatant oil [3].
      
Issue 3: Silica Column Chromatography is Ineffective

User Question: "I ran a silica column (Hexane:EtOAc). The chlorophyll smeared through all fractions, contaminating the this compound."

Technical Diagnosis: Chlorophyll degrades on acidic silica gel, losing its magnesium ion to form pheophytin, which is less polar and elutes similarly to this compound.

Solution: Switch to Neutral Alumina or Functionalized Silica

  • Option A: Use Neutral Alumina (Activity Grade III) . Alumina retains chlorophyll much more strongly than silica due to Lewis acid-base interactions with the porphyrin ring.

  • Option B: Use Amino-functionalized Silica (

    
    -Silica) . The amino groups interact with the ester groups of chlorophyll, retarding its elution while allowing the neutral ketone (this compound) to pass [4].
    

Detailed Experimental Protocols

Protocol A: The "Adsorption-Crystallization" Workflow (Recommended)

Best for: 1g – 100g scale purification of crude extracts.

Materials:

  • Crude this compound Extract[1]

  • Solvent: Acetone (ACS Grade)

  • Adsorbent: Activated Carbon (Powder, 100 mesh) or Bleaching Earth (e.g., Tonsil®)

  • Filter Aid: Celite 545

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude extract in 100 mL of Acetone. Heat to

    
     until fully dissolved.
    
  • Adsorbent Loading: Add 1.0 g of Activated Carbon (10% w/w).

    • Note: If the extract is waxy, add 0.5 g of Bleaching Earth to assist in lipid removal [5].

  • Contact Time: Stir vigorously at

    
     for 20 minutes. Do not boil excessively to avoid solvent loss.[2]
    
  • Hot Filtration:

    • Prepare a Buchner funnel with a 1 cm bed of Celite 545.

    • Pre-wet the Celite with hot acetone.

    • Filter the mixture under vacuum while hot. The filtrate should be a clear, pale yellow (green color removed).

  • Crystallization:

    • Concentrate the filtrate to ~30 mL (approx. 1/3 original volume).

    • Allow to cool to Room Temperature (RT) slowly (2 hours).

    • Refrigerate at

      
       overnight.
      
  • Harvest: Filter the white needle-like crystals. Wash with cold (

    
    ) acetone/water (9:1).
    

Expected Yield: 70–85% Expected Purity: >95% (HPLC)

Protocol B: Quantitative Data Summary
MethodChlorophyll Removal %This compound Recovery %ComplexityCost
Cold Hexane Wash 20%95%LowLow
Activated Carbon (Acetone) 90-95% 80-85% MediumLow
Silica Chromatography 85%60-70%HighHigh
Saponification 99%Risk of DegradationHighMedium

Visualizations

Figure 1: Purification Logic Flow

Caption: Decision logic for selecting the appropriate purification pathway based on impurity levels.

PurificationLogic Start Crude this compound Extract CheckColor Visual Inspection: Is it Green/Dark Brown? Start->CheckColor HighColor High Chlorophyll Content CheckColor->HighColor Yes LowColor Low/Trace Color CheckColor->LowColor No Adsorption Adsorption Step (Activated Carbon/Bleaching Earth) Solvent: Acetone, 50°C HighColor->Adsorption Recryst Recrystallization (Solvent: Ethanol or Acetone) LowColor->Recryst Filter Hot Filtration (Celite) Adsorption->Filter Filter->Recryst Result Pure this compound (White Needles) Recryst->Result

Figure 2: Molecular Interaction Mechanism

Caption: Differential adsorption mechanism separating planar Chlorophyll from non-planar this compound.

AdsorptionMech CarbonSurface Activated Carbon Surface (Graphitic Planes) Chlorophyll Chlorophyll (Planar Porphyrin Ring) High Pi-Pi Stacking Affinity Chlorophyll->CarbonSurface Strong Adsorption (Retained) This compound This compound (Sterically Bulky Steroid) Low Surface Affinity This compound->CarbonSurface Weak/No Adsorption (Elutes)

References

  • Media Bros. (2021). Removing Chlorophyll From Alcohol Extracts. Media Bros Technical Guides. [Link]

  • Zubair, M., et al. (2014).[3] Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture. BMC Research Notes, 7, 188. [Link]

  • University of Massachusetts Amherst. (n.d.). Recrystallization: Theory and Practice. Organic Chemistry Lab Manual. [Link]

  • Wawrzyniak, R., et al. (2024). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction. Molecules, 29(6), 1234. [Link]

  • Ribeiro, V., et al. (2024). Phytosterol Depletion in Soybean Oil Using a Synthetic Silica Adsorbent. Foods, 13(19), 3120. [Link]

Sources

Technical Support Center: Stability of Sitostenone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling and storing Sitostenone. This document provides in-depth answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments by promoting the proper storage and handling of this compound stock solutions.

Frequently Asked Questions (FAQs)
Q1: I need to prepare a stock solution of this compound. Should I use DMSO or ethanol?

Answer: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the unequivocally superior choice. This compound is readily soluble in DMSO, allowing for the creation of concentrated, stable stocks that can be easily diluted into aqueous media for experiments.[]

In contrast, this compound is only slightly soluble in ethanol.[2] Attempting to create a concentrated stock in ethanol will likely result in an unsaturated solution or immediate precipitation, making it unsuitable for most applications that require precise dosing.

Core Recommendation: Always use anhydrous, high-purity DMSO for preparing this compound master stock solutions. Reserve ethanol for final, low-concentration dilutions into assay media if your experimental protocol requires it, but never for primary stock storage.

Q2: What are the definitive storage conditions for this compound solutions to ensure long-term stability?

Answer: The stability of this compound in solution is critically dependent on temperature, solvent purity, and handling practices. Storing the compound as a dry powder is the most stable method, with a shelf life of at least four years at -20°C.[2] Once in solution, stability decreases, and strict protocols must be followed.

Based on manufacturer data and established laboratory best practices, we recommend the following conditions:

SolventStorage TemperatureMaximum Recommended DurationKey Considerations
DMSO -80°C6 months[3][4]Optimal for long-term storage. Minimizes all potential chemical degradation.
DMSO -20°C1 month[3][4]Suitable for working stocks. Prone to freeze-thaw cycles if not aliquoted.
Ethanol -20°C / -80°CNot RecommendedDue to extremely low solubility, stable stock preparation is not feasible.[2]

Critical Best Practices for All Solutions:

  • Use Anhydrous Solvent: DMSO is highly hygroscopic and will readily absorb atmospheric moisture.[5] Water contamination is a primary risk factor for compound degradation. Always use new, sealed bottles of anhydrous, high-purity solvent.

  • Aliquot into Single-Use Vials: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce contamination.[6]

  • Use Proper Labware: Store DMSO stocks in glass vials with tightly sealed caps.[7] Avoid plastic containers where possible, as leachates can contaminate the solution.

  • Protect from Light: While this compound is not exceptionally light-sensitive, it is good practice to store solutions in amber vials or in a dark freezer to prevent photochemical degradation.

Q3: My this compound stock solution in DMSO has developed a yellow tint and/or a precipitate has formed. What is the cause and is my stock still usable?

Answer: The appearance of a yellow color or precipitate is a clear indicator of a problem with your stock solution.

  • Precipitation: This commonly occurs if the solution's concentration exceeds its solubility limit at a given temperature. It can happen if a solution prepared at room temperature is frozen and not properly redissolved upon thawing.[6] Ensure the vial is brought to room temperature and vortexed thoroughly to ensure complete redissolution before use. If it doesn't redissolve, the concentration may be too high.

  • Color Change: A yellow tint is often a sign of chemical degradation.[6] The α,β-unsaturated ketone moiety in the A-ring of this compound is a potential site for oxidative degradation or other side reactions, which can be accelerated by contaminants like water or exposure to light and elevated temperatures.

Is the stock usable? We strongly advise against using a stock solution that has changed color or has an unexplained precipitate. Such changes indicate a loss of compound integrity and an unknown concentration of the active molecule, which will compromise the validity and reproducibility of your experimental data. Discard the solution and prepare a fresh stock following the best practices outlined in Q2.

Q4: What is the chemical rationale behind the differing stability of this compound in aprotic (DMSO) vs. protic (ethanol) solvents?

Answer: The chemical nature of the solvent directly influences the stability of the dissolved compound. DMSO and ethanol represent two distinct classes of polar solvents, and their interactions with this compound differ fundamentally.

  • DMSO (Polar Aprotic Solvent): DMSO is considered a superior storage solvent because it is relatively inert. As an aprotic solvent, it lacks hydroxyl (-OH) groups and cannot act as a hydrogen-bond donor.[8][9] This prevents it from forming a "solvent cage" around reactive parts of the solute, leaving the compound less susceptible to solvent-mediated reactions. The primary risk with DMSO is not from the solvent itself, but from contamination, particularly with water, which can introduce a reactive, protic species.

  • Ethanol (Polar Protic Solvent): Ethanol possesses a reactive hydroxyl group, making it a protic solvent.[8][9] This -OH group can donate a hydrogen bond and potentially participate in chemical reactions.[10] For a ketone like this compound, there is a theoretical risk of hemiacetal or acetal formation, especially in the presence of acidic or basic catalysts. While this is less likely under neutral storage conditions at low temperatures, the potential for reactivity is fundamentally higher than with DMSO. This, combined with poor solubility, makes ethanol a poor choice for storage.

The diagram below illustrates the key structural differences between these molecules.

G Figure 1. Chemical Structures cluster_0 This compound cluster_1 DMSO (Aprotic) cluster_2 Ethanol (Protic) This compound DMSO S(=O)(C)C Ethanol CCO

Caption: Figure 1. Structures of this compound, DMSO, and Ethanol.

Troubleshooting Guide & Experimental Protocols
Problem: Inconsistent or non-reproducible results in bioassays using a this compound stock.

This issue is frequently traced back to compromised stock solution integrity. To verify the stability of your stored this compound, a quality control check using High-Performance Liquid Chromatography (HPLC) is recommended.

Protocol: HPLC-UV Analysis for this compound Stability

This protocol provides a framework for assessing the purity of your this compound stock solution over time.

Objective: To quantify the percentage of intact this compound in a stock solution and detect the presence of degradation products.

Materials:

  • This compound stock solution (in DMSO)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Prepare "Time Zero" (T0) Sample:

    • Immediately after preparing a fresh this compound stock solution in DMSO (e.g., 10 mM), dilute a small aliquot to a working concentration of ~50 µM in a 50:50 acetonitrile:water mixture. This is your T0 reference sample.

  • HPLC Analysis:

    • Set the UV detector to 241 nm, the known λmax for this compound.[2]

    • Equilibrate the C18 column with a mobile phase (e.g., 85% acetonitrile, 15% water) at a flow rate of 1 mL/min.

    • Inject 10 µL of the T0 sample.

    • Run the analysis and record the chromatogram. Identify the main peak corresponding to this compound and record its retention time and peak area. The purity should be >98%.

  • Initiate Stability Study:

    • Store your aliquoted stock solutions under the desired conditions (e.g., -20°C and -80°C).

  • Analyze Subsequent Time Points:

    • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely to room temperature and vortex thoroughly.

    • Prepare a diluted sample and analyze by HPLC using the exact same method as the T0 sample.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T0 reference.

    • Calculate the percentage of remaining this compound by comparing the peak area at each time point to the T0 peak area.

    • Look for the appearance of new peaks, which indicate degradation products. A decrease in the main peak area without the appearance of new peaks may suggest precipitation or adsorption to the vial surface.

The workflow for this stability assessment is outlined below.

Caption: Figure 2. Experimental workflow for assessing this compound stability.

References
  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • Benchchem. (n.d.). MK-7246 solubility and stability issues in DMSO.
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?.
  • Kozik, V. S., et al. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?.
  • MedChemExpress. (n.d.). β-Sitostenone (Δ4-Sitosterol-3-one).
  • FooDB. (2019, November 26). Showing Compound beta-Sitostenone (FDB012138).
  • Cayman Chemical. (n.d.). β-Sitostenone (NSC 49082, CAS Number: 1058-61-3).
  • BOC Sciences. (n.d.). CAS 1058-61-3 this compound.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Reddit. (2020, May 16). Nucleophilicity (Protic vs. Aprotic solvents).
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Properties of Sitostenone and Stigmasterol for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, natural products remain a vital reservoir of chemical diversity and therapeutic potential. Among these, phytosterols, a class of steroid-like molecules found in plants, have garnered significant attention for their broad spectrum of biological activities. This guide provides a detailed comparative analysis of the antimicrobial properties of two such phytosterols: sitostenone and stigmasterol. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available experimental data, potential mechanisms of action, and standardized protocols for evaluating their efficacy.

Introduction to this compound and Stigmasterol: Structural Analogs with Potentially Divergent Activities

This compound and stigmasterol are structurally related phytosterols, both possessing the characteristic four-ring steroid nucleus. Their structural similarities and differences are key to understanding their biological functions.

Stigmasterol is a common phytosterol found in various plants, including soybeans, rapeseed, and Calabar beans[1]. It is characterized by a hydroxyl group at the C-3 position and a double bond in its side chain at C-22.

This compound , also known as stigmast-4-en-3-one, is a derivative of β-sitosterol and features a ketone group at the C-3 position and a double bond between C-4 and C-5 in the A ring of the steroid nucleus[2][3]. While structurally similar to stigmasterol, this substitution significantly alters its chemical properties and, potentially, its biological activity.

Comparative Antimicrobial Efficacy: An Overview of the Experimental Evidence

A direct, quantitative comparison of the antimicrobial activity of pure this compound and stigmasterol is challenging due to a notable disparity in the available research. Stigmasterol has been the subject of numerous antimicrobial studies, providing a robust dataset of its efficacy. In contrast, research on the antimicrobial properties of isolated this compound is limited, with most available data derived from studies on plant extracts or compound mixtures.

Stigmasterol: A Well-Characterized Antimicrobial Phytosterol

Stigmasterol has demonstrated a broad spectrum of activity against a variety of pathogenic bacteria and fungi. Multiple studies have established its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against clinically relevant microorganisms.

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria6.25 - 2512.5 - 50[4][5]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive bacteria6.2512.5[4][5]
Streptococcus pyogenesGram-positive bacteria12.525[4]
Bacillus subtilisGram-positive bacteria12.525[4]
Escherichia coliGram-negative bacteria2550[4][5]
Pseudomonas aeruginosaGram-negative bacteria>100>100[4]
Candida albicansFungus12.525[4][5]
Candida kruseiFungus2550[4]

Table 1: Summary of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Stigmasterol against various microorganisms.

The data clearly indicates that stigmasterol is a potent antimicrobial agent, particularly against Gram-positive bacteria and a range of fungal pathogens[4][5]. Its efficacy against MRSA is of significant interest in the context of antibiotic resistance.

This compound: Emerging Evidence and a Call for Further Investigation

The antimicrobial potential of this compound is less defined. One of the most informative studies to date investigated a mixture of β-sitosterol and β-sitostenone isolated from the stem bark of Sarcocephalus latifolius[6]. This mixture exhibited an MIC of 12.5 µg/mL against several bacteria, including Staphylococcus aureus, Streptococcus pyrogenes, Bacillus subtilis, and Escherichia coli, and a yeast, Candida albicans[6]. The MBC for most of these organisms was reported to be 50 µg/mL, with the exception of Bacillus subtilis (25 µg/mL)[6].

Another study identified stigmast-4-en-3-one (this compound) as a constituent of Nauclea latifolia and reported its antimicrobial activity against oral bacteria, specifically Streptococcus gordonii and Streptococcus sanguinis[7]. However, this study did not provide quantitative MIC values, limiting a direct comparison.

While the data from the mixed-compound study is promising, it is not possible to definitively attribute the observed activity solely to this compound. The presence of β-sitosterol, which also possesses antimicrobial properties, confounds the interpretation. Therefore, there is a critical need for studies on pure, isolated this compound to accurately determine its antimicrobial spectrum and potency.

Proposed Mechanisms of Antimicrobial Action

The structural differences between this compound and stigmasterol likely influence their mechanisms of action.

Stigmasterol: Targeting the Cell Membrane and Essential Enzymes

The proposed antimicrobial mechanism of stigmasterol is multifaceted. Its lipophilic nature allows it to interact with and disrupt the integrity of the microbial cell membrane[4]. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Furthermore, some studies suggest that stigmasterol may inhibit crucial bacterial enzymes. For instance, it has been proposed that steroids can inhibit the bacterial cell surface protein 'sortase', which is involved in the anchoring of surface proteins to the cell wall, thereby interfering with bacterial adhesion and virulence[4].

This compound: A Hypothesized Mechanism

The precise mechanism of action for this compound remains to be elucidated. However, based on its structure, it is plausible that it shares a similar membrane-disrupting capability with other steroidal compounds. The presence of the ketone group at C-3 may alter its interaction with the lipid bilayer compared to the hydroxyl group of stigmasterol, potentially leading to a different degree of membrane perturbation. Further research, including molecular docking and membrane interaction studies, is necessary to validate this hypothesis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the generation of reliable and comparable data, a standardized protocol for determining the MIC of phytosterols is essential. The broth microdilution method is a widely accepted and robust technique for this purpose.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve a known weight of the test compound (this compound or stigmasterol) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

  • Preparation of Microbial Inoculum:

    • From a fresh overnight culture of the test microorganism on an appropriate agar medium, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • Serial Dilution in Microtiter Plate:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of decreasing concentrations of the test compound.

  • Inoculation:

    • Add a standardized volume of the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing only broth and the microbial inoculum (no test compound). This demonstrates microbial growth.

    • Negative Control: Wells containing only broth (no inoculum or test compound). This ensures the sterility of the medium.

    • Solvent Control: Wells containing broth, microbial inoculum, and the highest concentration of the solvent used to dissolve the compound. This verifies that the solvent does not inhibit microbial growth.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualizing the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result stock Prepare Compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation reading Read Results (Visual/OD600) incubation->reading mic Determine MIC reading->mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Hypothesized Signaling Pathway Disruption

While direct evidence for the impact of this compound and stigmasterol on specific microbial signaling pathways is still emerging, their membrane-disrupting properties suggest a potential cascade of downstream effects.

Mechanism_Pathway cluster_compound Phytosterol Action cluster_membrane Cellular Target cluster_effects Downstream Effects compound This compound / Stigmasterol membrane Bacterial Cell Membrane compound->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Ions & Metabolites disruption->leakage death Cell Death disruption->death atp ATP Depletion leakage->atp atp->death

Caption: Hypothesized mechanism of antimicrobial action via membrane disruption.

Conclusion and Future Directions

The available evidence strongly supports the antimicrobial potential of stigmasterol against a range of clinically relevant pathogens. Its broad-spectrum activity and defined MIC values make it a compelling candidate for further preclinical and clinical development.

The antimicrobial profile of this compound, while promising, remains largely underexplored. The limited data, primarily from a study on a compound mixture, suggests that it may possess significant antimicrobial properties. However, to establish its true potential and enable a direct comparison with stigmasterol and other antimicrobial agents, rigorous studies on pure, isolated this compound are imperative.

Future research should focus on:

  • Isolation and Purification of this compound: To enable definitive antimicrobial testing.

  • Comprehensive Antimicrobial Screening: Determining the MIC and MBC of pure this compound against a broad panel of bacteria and fungi.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound.

  • Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with stigmasterol or conventional antibiotics.

By addressing these knowledge gaps, the scientific community can fully assess the therapeutic potential of this compound and its place alongside stigmasterol in the arsenal of natural antimicrobial compounds.

References

Sources

A Researcher's Guide to the Identification of Sitostenone: A Comparative Analysis of Reference Standards and Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Accurate Sitostenone Identification

This compound, a naturally occurring steroid, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Accurate and reliable identification of this compound is a fundamental prerequisite for any research, development, or quality control process. This guide provides an in-depth comparison of analytical techniques and reference standards for the unambiguous identification of this compound, empowering researchers to make informed decisions in their experimental design.

The Cornerstone of Accurate Identification: Certified Reference Standards

The use of a well-characterized reference standard is the bedrock of any analytical method validation and ensures the accuracy and comparability of results. For this compound, while various suppliers offer it as a research chemical, it is crucial to source a Certified Reference Material (CRM) from an accredited provider.

What to Look for in a this compound Reference Standard:

  • Certification: Ideally, the reference material should be a Certified Reference Material (CRM) produced by a manufacturer accredited to ISO 17034.[2][3] This ensures the highest level of quality assurance and metrological traceability.

  • Comprehensive Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should include:

    • Identity confirmation by multiple analytical techniques (e.g., ¹H-NMR, ¹³C-NMR, MS, IR).

    • Purity assessment by a quantitative method (e.g., qNMR, mass balance).

    • Assigned purity value with its associated uncertainty.

    • Traceability to national or international standards.

    • Information on storage conditions and expiry date.

While a specific pharmacopeial standard for this compound from major bodies like the USP or EP was not identified at the time of this guide, researchers should prioritize suppliers who can provide comprehensive documentation demonstrating the identity and purity of their material. Commercial suppliers such as Cayman Chemical and MedChemExpress offer this compound with purity specifications, which can serve as a starting point for initial research, but for rigorous quantitative applications, a CRM is indispensable.[4][5]

A Comparative Overview of Analytical Techniques for this compound Identification

The choice of analytical technique for this compound identification depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or routine screening. This section provides a comparative overview of the most common and effective methods.

Technique Principle Strengths Limitations Best Suited For
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, enabling unambiguous identification and structure elucidation. Quantitative NMR (qNMR) can be used for purity assessment.Lower sensitivity compared to MS. Requires higher sample concentrations.Definitive structure elucidation, purity assessment of reference standards.
Mass Spectrometry (MS) coupled with Chromatography (GC/LC) Separates compounds based on their physicochemical properties, followed by ionization and mass-to-charge ratio detection.High sensitivity and selectivity. Provides molecular weight information and fragmentation patterns for structural clues.Isomeric and isobaric compounds can be challenging to differentiate without high-resolution MS.Identification and quantification in complex matrices (e.g., plant extracts), confirmation of molecular weight.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about its functional groups.Rapid and non-destructive. Provides a unique "fingerprint" for a molecule.Limited ability to distinguish between structurally similar isomers. Not suitable for quantification on its own.Rapid screening, confirmation of functional groups, comparison with a known reference spectrum.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds in a liquid mobile phase based on their interaction with a stationary phase. Detection is based on UV absorbance.Robust and widely available. Suitable for quantitative analysis of non-volatile and thermally labile compounds.Lower sensitivity and selectivity compared to MS detection. Requires the analyte to have a UV chromophore.Routine quality control, quantitative analysis of known samples.

In-Depth Methodologies and Experimental Data

This section provides detailed insights into the application of each technique for this compound identification, including experimental protocols and expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H-NMR and ¹³C-NMR are essential for a complete assignment.

Experimental Protocol for NMR Analysis of this compound:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H-NMR Acquisition: Acquire the proton NMR spectrum. Key signals for this compound include a singlet for the olefinic proton at H-4 and characteristic signals for the methyl groups.[6][7]

  • ¹³C-NMR Acquisition: Acquire the carbon-13 NMR spectrum. The spectrum should show 29 distinct carbon signals, including a carbonyl carbon (C-3), two olefinic carbons (C-4 and C-5), and several methyl carbons.[6][7]

  • 2D NMR (Optional but Recommended): For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Expected ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃): [6][8]

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm)
3199.9-
4123.95.72 (s)
5172.0-
1812.10.71 (s)
1917.51.17 (s)
2118.80.91 (d)
2620.00.83 (d)
2719.10.84 (d)
2912.10.85 (t)

Note: This is a partial list of key signals. The full spectrum will contain additional signals for the steroid backbone and side chain.

Diagram: Logical Workflow for NMR-based Identification

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H-NMR COSY COSY 1H_NMR->COSY H-H Connectivity HSQC HSQC 1H_NMR->HSQC Direct C-H Correlation HMBC HMBC 1H_NMR->HMBC Long-range C-H Correlation 13C_NMR ¹³C-NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure Unambiguous Structure of this compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for unambiguous this compound identification using NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Analytes

GC-MS is a highly sensitive technique well-suited for the analysis of thermally stable and volatile compounds like this compound, especially in complex mixtures such as plant extracts.[9][10]

Experimental Protocol for GC-MS Analysis of this compound:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, hexane). Derivatization (e.g., silylation) may be employed to improve volatility and chromatographic performance, though it is not always necessary for ketosteroids.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 300 °C) to ensure elution of this compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan from m/z 50 to 500.

    • Interface Temperature: 280-300 °C.

Expected GC-MS Data for this compound:

  • Retention Time: The retention time will be specific to the column and temperature program used. Comparison with a reference standard is essential for confirmation.

  • Mass Spectrum: The EI mass spectrum will show a molecular ion peak ([M]⁺) at m/z 412, corresponding to the molecular weight of this compound (C₂₉H₄₈O).[6][11] The fragmentation pattern will provide further structural confirmation.

Diagram: GC-MS Identification Process

GCMS_Process Sample This compound Sample (e.g., in plant extract) GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Detection) GC->MS Data Retention Time & Mass Spectrum MS->Data Identification Positive Identification Data->Identification Compare Reference Reference Standard Data Reference->Identification Compare

Caption: The process of this compound identification using GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Workhorse for Routine Analysis

HPLC-UV is a robust and reliable technique for the quantification of this compound in various samples.[3][12] As this compound possesses a chromophore (the α,β-unsaturated ketone), it can be readily detected by UV spectroscopy.

Experimental Protocol for HPLC-UV Analysis of this compound:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC System:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • UV Detection:

    • Wavelength: The maximum absorbance (λmax) for this compound is approximately 241 nm.[4][13]

Method Validation for HPLC-UV:

For quantitative applications, the HPLC-UV method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:[1]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Fingerprinting Technique

FT-IR spectroscopy provides a rapid and non-destructive method for confirming the presence of key functional groups in the this compound molecule and serves as an excellent tool for identity confirmation when compared to a reference spectrum.[14][15]

Experimental Protocol for FT-IR Analysis of this compound:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable IR-transparent solvent.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Expected FT-IR Absorption Bands for this compound:

  • ~1680-1660 cm⁻¹: C=O stretching vibration of the α,β-unsaturated ketone.

  • ~1620-1600 cm⁻¹: C=C stretching vibration of the conjugated double bond.

  • ~2960-2850 cm⁻¹: C-H stretching vibrations of the aliphatic backbone and side chain.

Conclusion: An Integrated Approach for Confident Identification

For the unequivocal identification of this compound, a multi-technique approach is recommended. NMR spectroscopy stands as the definitive tool for structural elucidation. GC-MS and HPLC-UV offer sensitive and reliable methods for identification and quantification, particularly in complex matrices. FT-IR provides a rapid and straightforward means of confirming functional groups and for identity verification against a known standard. The foundation of all these analytical endeavors is the use of a high-quality, preferably certified, reference standard. By understanding the strengths and limitations of each technique and employing a systematic, well-validated approach, researchers can ensure the accuracy and integrity of their this compound-related studies.

References

  • Aguilar-Guadarrama, A. B., & Rios, M. Y. (2018). Flavonoids, Sterols and Lignans from Cochlospermum vitifolium and Their Relationship with Its Liver Activity. Molecules, 23(8), 1952. [Link]

  • Doshi, G. M., & Sherje, A. P. (2020). A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evaluation of Plant Extracts.
  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hasanuddin, A. N., et al. (2022). HPLC-UV method validation for quantification of β-carotene in the development of sustained release supplement formulation containing solid dispersion-floating gel in situ. Indonesian Journal of Pharmacy, 33(4), 585-594. [Link]

  • Ismail, A., et al. (2022). Isolation and Identification of β-Sitostenone Compound Isolated from Macaranga magna Turrill. AIP Conference Proceedings, 2642(1), 030002. [Link]

  • Khun Nay Win Tun, et al. (2020). Beta-Sistosterol and beta-sitostenone from Eucalyptus deglupta. Journal of the Indian Chemical Society, 97(5), 779-782. [Link]

  • FooDB. (2019). Showing Compound beta-Sitostenone (FDB012138). [Link]

  • NIST. (2021). γ-Sitostenone. In NIST Chemistry WebBook. [Link]

  • Romer Labs. (n.d.). Biopure™ ISO 17034 (Certified) Reference Materials. [Link]

  • ResearchGate. (n.d.). H NMR and 13 C NMR spectral data of compound 1-3, -sitotenone, Pregnenolone and Betulin. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Klen International. (n.d.). Certified Reference Material Certificate of Analysis. [Link]

  • Gomathi, D., Kalaiselvi, M., Ravikumar, G., Devaki, K., & Uma, C. (2015). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Food Science and Technology, 52(2), 1212–1217. [Link]

  • Rasayan Journal of Chemistry. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • GSC Online Press. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. [Link]

Sources

Safety Operating Guide

Sitostenone (Stigmast-4-en-3-one): Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Summary

Sitostenone (Stigmast-4-en-3-one) is a steroidal enone derivative of

13434Under no circumstances should this compound be discharged into municipal wastewater or sink drains.14

Immediate Action Required:

  • Segregation: Isolate this compound waste from general organic solvents.[][3][4]

  • Method: High-temperature incineration is the only validated disposal method.[1][][3][4]

  • Labeling: Mark as "Non-Hazardous Pharmaceutical Waste" or "Steroidal Compound" depending on local facility codes, but treat with API (Active Pharmaceutical Ingredient) rigor.

Compound Identification & Hazard Profile

Before disposal, verify the waste stream identity against the following parameters to ensure protocol alignment.

ParameterSpecification
Chemical Name Stigmast-4-en-3-one (

-Sitostenone)
CAS Number 1058-61-3
Molecular Formula

Physical State White to off-white solid / powder
Solubility Soluble in chloroform, dichloromethane; insoluble in water
GHS Classification Generally Not Classified (Acute); Precautionary: Treat as potential endocrine modulator

Scientific Rationale for Precaution: Although Safety Data Sheets (SDS) for phytosterols often list them as non-hazardous, the oxidation of the 3-hydroxyl group to a ketone (enone system) increases the compound's biological activity.[1][][3][4] Steroidal enones are structural analogs to endogenous hormones (e.g., progesterone, testosterone).[][3][4] To maintain environmental integrity and "Zero Discharge" compliance, we apply the Precautionary Principle , treating this as a bioactive contaminant [1, 2].[][3][4]

Operational Disposal Protocols

Solid Waste (Pure Compound & Contaminated Solids)

Scope: Expired powder, weighing boats, contaminated gloves, and paper towels.[][3][4]

  • Containment: Collect all solid waste in a dedicated, yellow-labeled Bioactive/Pharmaceutical Waste Bin . Do not use standard "trash" bins.

  • Primary Packaging: Seal the solid waste in a clear, puncture-resistant polyethylene bag (minimum 2 mil thickness).

  • Secondary Packaging: Place the sealed bag into a rigid fiber drum or poly-pail approved for incineration.

  • Labeling: Affix a label reading: "Contains this compound (CAS 1058-61-3) - Incinerate Only."

Liquid Waste (Mother Liquors & Solutions)

Scope: Reaction mixtures, HPLC effluents, and dissolved stock solutions.[][3][4]

  • Segregation: Do not mix with halogenated waste unless the solvent itself is halogenated (e.g., DCM).[][3][4] Prefer "Non-Halogenated Organic" streams if dissolved in ethanol/methanol.[][3][4]

  • Deactivation (Optional but Recommended): For high-concentration stocks (>10 mM), treat with activated carbon prior to disposal to adsorb the steroid, then dispose of the carbon as solid waste.[][3][4]

  • Container: High-density polyethylene (HDPE) or glass carboys.

  • Disposal Path: Ship for High-Temperature Incineration .

Contaminated Sharps & Glassware[2][3][4]
  • Sharps: Place needles/syringes directly into a red "Biohazard/Sharps" container destined for incineration.[][3][4]

  • Glassware: Triple rinse with ethanol or acetone.[][3][4] Collect the rinsate as Liquid Waste (see 3.2).[][3] The rinsed glassware can then be washed normally or disposed of as glass waste.[][3][4]

Decision Logic & Workflow

The following diagram outlines the critical decision-making process for this compound waste streams to ensure compliance.

SitostenoneDisposalStartThis compound Waste GeneratedTypeCheckDetermine Physical StateStart->TypeCheckSolidSolid Waste(Powder, Gloves, Weigh Boats)TypeCheck->SolidLiquidLiquid Waste(Solvents, Mother Liquor)TypeCheck->LiquidSharpsSharps/GlasswareTypeCheck->SharpsSolidActionDouble Bag in PolyethylenePlace in Pharma/Incineration DrumSolid->SolidActionLiquidActionSegregate by Solvent Type(Halogenated vs Non-Halogenated)Liquid->LiquidActionSharpsActionTriple Rinse with EthanolSharps->SharpsActionFinalSHIP FOR HIGH-TEMP INCINERATION(NO Drain Disposal)SolidAction->FinalLiquidAction->FinalRinsateCollect Rinsate as Liquid WasteSharpsAction->RinsateGlassCleanDispose Glass asStandard Lab GlassSharpsAction->GlassCleanRinsate->LiquidAction

Figure 1: Operational decision tree for the segregation and disposal of this compound waste streams.[1][][3][4]

Emergency Procedures: Spills & Exposure

In the event of an accidental release, follow this protocol immediately.

Dry Spill (Powder)[2][3][4]
  • PPE: Wear nitrile gloves, lab coat, and a P95/N95 particulate respirator to prevent inhalation of dust.[][3][4]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[][3][4]

  • Cleanup: Scoop the material and the paper towel into a sealable bag.

  • Surface Decon: Wipe the area with 70% Ethanol or Isopropanol.[][3][4] this compound is lipophilic and will not be effectively removed by water alone.[][3][4]

Wet Spill (Solution)[2][3][4]
  • Absorb: Use an inert absorbent pad or vermiculite.[][3][4]

  • Collect: Place saturated absorbents into the Solid Waste drum (Incineration).

  • Wash: Clean the surface with a detergent solution followed by an ethanol wipe.[][3][4]

Regulatory & Compliance Context

Why Incineration?

While this compound is not always explicitly listed on RCRA P-lists or U-lists (US EPA), it falls under the category of Pharmaceutical-Like Waste .[1][][3][4]

  • Environmental Fate: Steroidal compounds are persistent in aquatic environments.[][3][4] Standard wastewater treatment plants (WWTP) are often unable to fully mineralize the steroidal skeleton, leading to potential bioaccumulation in aquatic life [3].[3][4]

  • Best Practice: Incineration at >1000°C ensures complete destruction of the steroid nucleus, preventing any downstream endocrine activity.[][3][4]

Reference Standards
  • EPA Waste Code (Generic): If mixed with flammable solvents, use D001 (Ignitable).[][3][4] If pure, classify as Non-RCRA Regulated Chemical Waste but mandate incineration via facility policy.[][3][4]

  • Storage: Store waste containers in a cool, dry area away from oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68763789, Stigmast-4-en-3-one.[1][][3][4] Retrieved from [Link][1][][3][4]

  • United States Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste.[][3][4] Retrieved from [Link][1][][3][4]

  • Liu, Z., et al. (2012). Processes for the elimination of estrogenic steroid hormones from water: a review.[][3][4][5] Environment International.[][3][4] Retrieved from [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Sitostenone

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